3-IN-PP1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H18N6 |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-tert-butyl-3-(1H-indol-3-yl)pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C17H18N6/c1-17(2,3)23-16-13(15(18)20-9-21-16)14(22-23)11-8-19-12-7-5-4-6-10(11)12/h4-9,19H,1-3H3,(H2,18,20,21) |
InChI Key |
RBZLXANOQRQGTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CNC4=CC=CC=C43)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 3-IN-PP1
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-IN-PP1 is a potent and selective ATP-competitive inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases. As a member of the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors, it has emerged as a valuable chemical probe for elucidating the diverse cellular functions of PKD in physiological and pathological processes, particularly in cancer. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its primary targets, inhibitory profile, and its impact on downstream signaling pathways. Detailed experimental protocols and structured data presentations are included to facilitate its application in research and drug development.
Core Mechanism of Action: Targeting the Kinase ATP-Binding Pocket
This compound functions as an ATP-competitive inhibitor, directly targeting the ATP-binding pocket of protein kinases. Its pyrazolo[3,4-d]pyrimidine scaffold mimics the adenine ring of ATP, allowing it to bind to the active site of sensitive kinases. This binding event prevents the subsequent binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase and blocking the phosphorylation of its downstream substrates.
The selectivity of this compound and its analogs is often rationalized by the "bump-and-hole" model. In this chemical genetics approach, bulky substituents are introduced onto the inhibitor scaffold (the "bump") that sterically clash with a "gatekeeper" residue in the ATP-binding pocket of wild-type kinases. By engineering a mutation in the gatekeeper residue to a smaller amino acid (creating a "hole"), kinases can be sensitized to these bulky inhibitors. While this compound is a potent inhibitor of wild-type PKD, its design principle is rooted in this concept, which aims to achieve high selectivity.
Kinase Selectivity Profile
This compound is a pan-inhibitor of the Protein Kinase D (PKD) family, demonstrating potent inhibition of all three isoforms: PKD1, PKD2, and PKD3.
| Kinase Target | IC50 (nM) |
| PKD1 | 108 |
| PKD2 | 94 |
| PKD3 | 108 |
Note: IC50 values can vary depending on the specific assay conditions.
Impact on Cellular Signaling Pathways
The primary mechanism of action of this compound is the inhibition of PKD-mediated signaling. PKD is a downstream effector of protein kinase C (PKC) and is activated by a variety of stimuli, including G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Once activated, PKD translocates to various cellular compartments to phosphorylate a diverse range of substrates involved in fundamental cellular processes.
By inhibiting PKD, this compound can modulate several key signaling pathways implicated in cancer progression:
-
Cell Proliferation and Survival: PKD can promote cell proliferation through the activation of the MAPK/ERK signaling cascade. Inhibition of PKD by this compound can thus lead to a reduction in cell proliferation.
-
Cell Migration and Invasion: A crucial role of PKD in cancer is the regulation of cell motility. PKD phosphorylates the actin-binding protein cortactin at Serine 298.[1][2] This phosphorylation event is a key step in the regulation of actin polymerization and the formation of invasive structures like lamellipodia.[1] By inhibiting PKD, this compound prevents the phosphorylation of cortactin, thereby impairing cancer cell migration and invasion.[3]
-
Angiogenesis: PKD signaling has been implicated in the expression of vascular endothelial growth factor (VEGF), a key regulator of angiogenesis. Inhibition of PKD may therefore have anti-angiogenic effects.
The following diagram illustrates the central role of this compound in inhibiting the PKD signaling pathway.
Experimental Protocols
In Vitro Kinase Assay for PKD Inhibition
This protocol describes a general method to determine the IC50 value of this compound against PKD isoforms using a radiometric assay.
Materials:
-
Recombinant human PKD1, PKD2, or PKD3
-
PKD substrate peptide (e.g., a peptide derived from a known PKD substrate like CREBtide)
-
This compound stock solution (in DMSO)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid wash solution
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. A typical concentration range would be from 1 nM to 10 µM. Include a DMSO-only control.
-
In a reaction tube, combine the kinase buffer, the respective PKD isoform, and the substrate peptide.
-
Add the serially diluted this compound or DMSO to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto a phosphocellulose paper.
-
Wash the phosphocellulose papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for Inhibition of Cortactin Phosphorylation
This protocol outlines a method to assess the effect of this compound on the phosphorylation of cortactin in a cellular context using Western blotting.
Materials:
-
Cancer cell line known to express PKD and cortactin (e.g., PANC-1, MCF-7)
-
This compound stock solution (in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-cortactin (Ser298), anti-cortactin, anti-PKD, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 1-24 hours). Include a DMSO-only control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare protein samples for SDS-PAGE and transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane and then incubate with the primary antibody against phospho-cortactin (Ser298) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with antibodies against total cortactin, total PKD, and the loading control to ensure equal protein loading and to assess the total protein levels.
-
Quantify the band intensities to determine the relative levels of phosphorylated cortactin.
Conclusion
This compound is a valuable research tool for the specific inhibition of the PKD family of kinases. Its ATP-competitive mechanism of action and its demonstrated effects on key cellular processes such as proliferation and migration make it a powerful compound for dissecting the complex roles of PKD in cancer and other diseases. The provided data and protocols serve as a guide for researchers to effectively utilize this compound in their investigations of PKD signaling and its therapeutic potential. As with any kinase inhibitor, careful consideration of its selectivity profile and the use of appropriate controls are essential for the accurate interpretation of experimental results.
References
3-IN-PP1: A Technical Guide to its Discovery, Synthesis, and Application in Kinase Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-IN-PP1, a potent pan-inhibitor of Protein Kinase D (PKD). This compound belongs to the pyrazolo[3,4-d]pyrimidine class of ATP-competitive inhibitors and has emerged as a valuable chemical tool for dissecting the physiological and pathological roles of PKD signaling. This document details the discovery of this compound, its chemical synthesis, quantitative inhibitory data, and detailed protocols for its application in key biological assays. Furthermore, it visualizes the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and utility in research and drug development.
Discovery and Rationale
This compound was developed as part of a rational drug design approach to create potent and selective inhibitors of the Protein Kinase D (PKD) family. The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of adenine, is a well-established core for kinase inhibitors, known to mimic the ATP binding pocket.[1] The lead compound, 1-NM-PP1, showed inhibitory activity against PKD, and subsequent structure-activity relationship (SAR) studies led to the synthesis of this compound. This analog demonstrated a significant increase in potency, making it a powerful tool for studying PKD function.[2]
Chemical Synthesis of this compound
The synthesis of this compound involves the construction of the core pyrazolo[3,4-d]pyrimidine ring system, followed by functionalization. While a variety of synthetic routes for this scaffold exist, a common approach begins with the cyclization of a substituted pyrazole precursor.
A plausible synthetic route starting from commercially available 4-amino-1H-pyrazole-3-carbonitrile is outlined below. This multi-step synthesis involves the formation of the pyrimidine ring, followed by iodination and N-alkylation.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
To a solution of 5-amino-1H-pyrazole-4-carbonitrile in formamide, add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Step 2: Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Dissolve 1H-pyrazolo[3,4-d]pyrimidin-4-amine in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-iodosuccinimide (NIS) portion-wise to the solution at room temperature.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.[3][4][5]
Step 3: Synthesis of 1-(tert-butyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine (this compound)
-
To a solution of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine in a polar aprotic solvent like DMF, add a base such as potassium carbonate.
-
Add tert-butyl bromide to the reaction mixture.
-
Heat the reaction at a moderate temperature (e.g., 60-80 °C) and stir for several hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and dilute with water.
-
Extract the product with an appropriate organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the final product by column chromatography to yield this compound.
Purification and Characterization:
The final compound should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
Quantitative Data
This compound is a potent, ATP-competitive, pan-inhibitor of the PKD family, displaying nanomolar efficacy against all three isoforms.[6][7]
| Kinase Target | IC₅₀ (nM) |
| PKD1 | 108 |
| PKD2 | 94 |
| PKD3 | 108 |
Biological Activity and Signaling Pathways
Protein Kinase D (PKD) is a family of serine/threonine kinases that act as key signaling nodes downstream of diacylglycerol (DAG) and protein kinase C (PKC).[8] PKD signaling is implicated in a wide range of cellular processes, including cell proliferation, survival, migration, and invasion, making it a significant target in cancer research.[9][10]
PKD Signaling Pathway
The canonical activation of PKD begins with the stimulation of cell surface receptors, such as G-protein coupled receptors (GPCRs), leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). DAG recruits both novel PKC isoforms and PKD to the cell membrane, where PKC phosphorylates and activates PKD. Activated PKD then translocates to various cellular compartments to phosphorylate a multitude of downstream substrates.
Downstream Effectors of PKD
Activated PKD phosphorylates a diverse array of substrates that mediate its cellular functions. One key substrate involved in cell migration is cortactin . PKD-mediated phosphorylation of cortactin has been shown to regulate actin dynamics and cell motility.[6] Other important downstream targets include proteins involved in cell cycle progression and survival pathways.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the biological activity of this compound.
In Vitro Kinase Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PKD isoforms. A common method is a radiometric assay using [γ-³²P]ATP.
Materials:
-
Recombinant human PKD1, PKD2, or PKD3
-
A suitable peptide substrate for PKD (e.g., Syntide-2)
-
This compound stock solution (in DMSO)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
[γ-³²P]ATP
-
ATP solution
-
Phosphocellulose paper (e.g., P81)
-
Phosphoric acid wash solution (e.g., 0.75%)
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. A typical concentration range would be from 1 nM to 100 µM. Include a DMSO-only control.
-
In a microcentrifuge tube or 96-well plate, combine the kinase assay buffer, the PKD enzyme, and the peptide substrate.
-
Add the serially diluted this compound or DMSO to the reaction mixture. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP. The final ATP concentration should be close to the Kₘ of the kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto a sheet of P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
References
- 1. Rapid protein kinase D1 signaling promotes migration of intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cortactin Phosphorylated by ERK1/2 Localizes to Sites of Dynamic Actin Regulation and Is Required for Carcinoma Lamellipodia Persistence | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Emerging Roles of Protein Kinase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Purification, characterization and structure of protein phosphatase 1 from the cilia of Paramecium tetraurelia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biochemical Properties of the 3-IN-PP1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-IN-PP1 is a potent, cell-permeable, ATP-competitive inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class of compounds. It functions as a pan-inhibitor of Protein Kinase D (PKD), a family of serine/threonine kinases consisting of three isoforms: PKD1, PKD2, and PKD3. These kinases are key regulators of a multitude of cellular processes, including cell proliferation, migration, survival, and inflammation. Dysregulation of PKD signaling has been implicated in various diseases, most notably cancer, making its inhibitors valuable tools for both basic research and therapeutic development.
This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, target specificity, and effects on cellular signaling pathways. Detailed experimental protocols for key assays are also provided to facilitate its use in a research setting.
Mechanism of Action and Target Specificity
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic domain of PKD isoforms. As a member of the pyrazolo[3,4-d]pyrimidine family, it was developed as a more potent analog of the lead compound 1-NM-PP1.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound against the three human PKD isoforms has been determined through in vitro kinase assays, demonstrating its pan-PKD inhibitory nature.
| Target Kinase | IC50 (nM) |
| PKD1 | 108 |
| PKD2 | 94 |
| PKD3 | 108 |
Data sourced from commercially available information.[2][3]
Kinase Selectivity
While a comprehensive kinome-wide selectivity profile for this compound is not publicly available, studies on the closely related pyrazolopyrimidine analog, 1-NA-PP1, provide insights into the expected selectivity of this class of inhibitors. 1-NA-PP1 has demonstrated high selectivity for PKD isoforms with minimal inhibition of structurally related kinases such as Protein Kinase C (PKC) α and δ, and Calmodulin-dependent Protein Kinase IIα (CAMKIIα) at concentrations up to 10 µM.[4] Given the structural similarity, this compound is also expected to exhibit a favorable selectivity profile for the PKD family.
Impact on Cellular Signaling Pathways
Protein Kinase D is a crucial downstream effector of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). Its activation is a multi-step process initiated by the generation of diacylglycerol (DAG), which recruits PKD to the cell membrane where it is phosphorylated and activated by Protein Kinase C (PKC).
Caption: The Protein Kinase D (PKD) signaling cascade.
Inhibition of Cortactin Phosphorylation
A key downstream substrate of PKD is cortactin, an actin-binding protein involved in cell migration and invasion. PKD-mediated phosphorylation of cortactin is a critical step in these processes. Cellular assays have demonstrated that this compound effectively inhibits the phosphorylation of cortactin, providing a direct measure of its target engagement in a cellular context.[1]
Anti-proliferative Effects
The dysregulation of the PKD signaling pathway is a hallmark of several cancers. By inhibiting PKD, this compound has been shown to exert potent anti-proliferative effects on various cancer cell lines, including the pancreatic cancer cell line PANC-1. This makes this compound a valuable tool for cancer research and a potential starting point for the development of novel anti-cancer therapeutics.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound.
In Vitro Kinase Assay for IC50 Determination
This protocol outlines a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against PKD isoforms.
Caption: Workflow for an in vitro radiometric kinase assay.
Materials:
-
Recombinant human PKD1, PKD2, or PKD3
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
PKD substrate peptide (e.g., Syntide-2)
-
[γ-32P]ATP
-
This compound (dissolved in DMSO)
-
Phosphocellulose paper
-
Wash buffer (e.g., 75 mM phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. A typical concentration range would be from 1 nM to 100 µM. Include a DMSO-only control.
-
In a 96-well plate, combine the kinase reaction buffer, the recombinant PKD enzyme, and the substrate peptide.
-
Add the serially diluted this compound or DMSO to the respective wells.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-32P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the percentage of kinase activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for Inhibition of Cortactin Phosphorylation
This protocol describes a western blot-based method to assess the effect of this compound on the phosphorylation of endogenous cortactin in a cellular context.
Materials:
-
PANC-1 cells (or other suitable cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-cortactin (Ser405) and anti-total cortactin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed PANC-1 cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO for a specified time (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and then incubate with the primary antibody against phospho-cortactin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total cortactin to ensure equal protein loading.
-
Quantify the band intensities to determine the relative inhibition of cortactin phosphorylation.
PANC-1 Cell Proliferation Assay
This protocol outlines a method to measure the anti-proliferative effect of this compound on PANC-1 cells using a colorimetric assay.
Materials:
-
PANC-1 cells
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed PANC-1 cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound. Include a DMSO-only control.
-
Incubate the cells for a desired period (e.g., 48-72 hours).
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development or signal generation.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 for cell proliferation.
Logical Relationships of this compound's Effects
The biochemical properties of this compound lead to a cascade of effects, from molecular inhibition to cellular responses.
Caption: Logical flow of this compound's inhibitory action.
Conclusion
This compound is a valuable research tool for investigating the roles of Protein Kinase D in health and disease. Its potency and pan-PKD inhibitory activity, coupled with a likely favorable selectivity profile, make it a robust probe for dissecting PKD-mediated signaling pathways. The anti-proliferative effects of this compound in cancer cell lines underscore the potential of targeting the PKD family for therapeutic intervention. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their studies. Further investigation into the broader kinome selectivity and in vivo efficacy of this compound and its analogs will be crucial for its potential translation into clinical applications.
References
- 1. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. New pyrazolopyrimidine inhibitors of protein kinase d as potent anticancer agents for prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
3-IN-PP1: A Technical Guide to its Selectivity Profile as a Pan-PKD Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-IN-PP1, a pyrazolo[3,4-d]pyrimidine derivative, has emerged as a potent, ATP-competitive, and cell-active pan-inhibitor of the Protein Kinase D (PKD) family. The PKD family, comprising PKD1, PKD2, and PKD3, are serine/threonine kinases that play crucial roles in a myriad of cellular processes, including cell proliferation, migration, apoptosis, and angiogenesis. Dysregulation of PKD signaling has been implicated in various diseases, notably cancer. This technical guide provides an in-depth overview of the selectivity profile of this compound, supported by experimental methodologies and visual representations of relevant biological pathways and workflows.
Selectivity Profile of this compound
This compound demonstrates potent inhibitory activity against all three isoforms of the PKD family, establishing it as a pan-PKD inhibitor. The half-maximal inhibitory concentrations (IC50) highlight its efficacy.
| Kinase | IC50 (nM) | Reference |
| PKD1 | 108 | [1] |
| PKD2 | 94 | [1] |
| PKD2 | 33 | [2] |
| PKD3 | 108 | [1] |
Note: The variation in the reported IC50 value for PKD2 may be attributed to different experimental conditions between studies.
Signaling Pathway and Experimental Workflow
To understand the context of this compound's action and the methods used to characterize it, the following diagrams illustrate the PKD signaling pathway and a general workflow for assessing kinase inhibitor selectivity.
Caption: Simplified Protein Kinase D (PKD) Signaling Pathway.
Caption: General Workflow for Kinase Inhibitor Profiling.
Experimental Protocols
The characterization of this compound as a pan-PKD inhibitor involves both in vitro biochemical assays and cell-based functional assays.
In Vitro Radiometric Kinase Assay
This assay quantifies the enzymatic activity of PKD isoforms in the presence of this compound by measuring the incorporation of radiolabeled phosphate into a substrate.
Materials:
-
Recombinant human PKD1, PKD2, and PKD3 enzymes
-
Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
Substrate peptide (e.g., syntide-2)
-
[γ-³³P]ATP
-
This compound (serial dilutions)
-
P81 phosphocellulose paper
-
Phosphoric acid wash buffer
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and kinase assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Cortactin Phosphorylation Assay
This assay assesses the ability of this compound to inhibit PKD activity within a cellular context by measuring the phosphorylation of a known PKD substrate, cortactin.
Materials:
-
PANC-1 (pancreatic cancer) or other suitable cell line
-
Cell culture medium and supplements
-
This compound
-
Phorbol 12,13-dibutyrate (PDBu) or other PKD activator
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-cortactin (Ser405) and anti-total cortactin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Serum-starve the cells to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKD activator like PDBu to induce cortactin phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with anti-phospho-cortactin and anti-total cortactin antibodies.
-
Incubate with an HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated cortactin normalized to total cortactin.
Conclusion
This compound is a potent pan-PKD inhibitor with low nanomolar efficacy against all three PKD isoforms. Its characterization through in vitro and cell-based assays confirms its ability to engage and inhibit its target in a biological setting. While a comprehensive kinome-wide selectivity profile remains to be fully elucidated, data from its close analog, 1-NA-PP1, suggests a favorable selectivity profile with potential for off-target effects on Src family kinases at higher concentrations. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate the therapeutic potential and cellular functions of this compound. Future studies focusing on a broad kinase panel screening will be invaluable in further defining its selectivity and guiding its development as a research tool and potential therapeutic agent.
References
A Structural and Mechanistic Guide to the Inhibition of Protein Kinase D by 3-IN-PP1
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Kinase D (PKD)
The Protein Kinase D (PKD) family, comprising serine/threonine kinases PKD1, PKD2, and PKD3, belongs to the Ca²⁺/calmodulin-dependent protein kinase (CAMK) superfamily.[1][2] These enzymes are pivotal regulators of a wide array of cellular functions, including cell proliferation, survival, membrane trafficking, angiogenesis, and immune responses.[1][3] PKD signaling is typically initiated by stimuli such as G protein-coupled receptor (GPCR) agonists and growth factors.[3] These signals activate phospholipase C (PLC), which generates diacylglycerol (DAG). DAG recruits both PKD and protein kinase C (PKC) to the cell membrane, where PKC isoforms activate PKD through trans-phosphorylation of two key serine residues in the activation loop (Ser738 and Ser742 in human PKD1).[1][4] Subsequent autophosphorylation leads to full, sustained PKD activity.[1] Given their central role in various signaling cascades, dysregulation of PKD activity is implicated in several pathologies, including cancer and cardiac hypertrophy, making them attractive therapeutic targets.[3][4]
The Kinase Active Site: Role of the Gatekeeper Residue
The ATP-binding site of protein kinases is a highly conserved pocket, but subtle differences provide opportunities for the design of selective inhibitors. A critical feature of this site is the "gatekeeper" residue, an amino acid that controls access to a deep, hydrophobic pocket (often called the back pocket or pocket II) adjacent to the ATP-binding site.[5][6] The size of the gatekeeper residue is a primary determinant of inhibitor selectivity.[5] Kinases with large, bulky gatekeeper residues (like phenylalanine or tyrosine) can sterically hinder the entry of inhibitors into this back pocket. Conversely, kinases with smaller gatekeeper residues (such as threonine, valine, or methionine) are more permissive. PKD isoforms possess a methionine (Met659 in PKD1) at this position, a feature that has been successfully exploited for inhibitor design.[6]
3-IN-PP1 and the Pyrazolopyrimidine Scaffold
This compound belongs to a class of ATP-competitive inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. This scaffold was originally utilized in a chemical genetics approach to develop "bumped" inhibitors, such as 1-NM-PP1, which were engineered to be highly selective for kinases whose native gatekeeper residue was mutated to a smaller one (e.g., glycine or alanine).[1][7] However, it was discovered that these compounds also potently inhibit some wild-type kinases that naturally possess a medium-sized gatekeeper, including PKD.[1] The pyrazolopyrimidine core effectively mimics the adenine ring of ATP, enabling it to form crucial hydrogen bonds with the hinge region of the kinase active site.[6][7]
Structural Basis for this compound Inhibition of PKD
The inhibitory mechanism of this compound and related compounds against PKD is a classic example of structure-based drug design principles. The interaction is ATP-competitive and relies on specific structural features of both the inhibitor and the kinase.
-
Hinge Region Binding: The heterocyclic pyrazolopyrimidine core of the inhibitor docks into the adenine-binding pocket and forms hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP. This is a common feature for most ATP-competitive kinase inhibitors.[6]
-
Exploitation of the Gatekeeper Residue: The key to the potency and selectivity of this inhibitor class is its ability to extend past the moderately sized methionine gatekeeper residue of PKD. This allows a substituent on the inhibitor to occupy the hydrophobic back pocket (pocket II), an interaction that significantly enhances binding affinity.[6]
-
Type I½ Inhibition: Inhibitors that bind to the active (DFG-in) conformation of a kinase and extend beyond the gatekeeper to interact with residues in the back pocket are often classified as type I½ inhibitors.[5] This binding mode, favored by the pyrazolopyrimidine series against PKD, provides a structural rationale for achieving high selectivity.[5][6] The interaction with the back pocket is a critical feature that distinguishes PKD from many other kinases with larger gatekeeper residues, which would cause a steric clash.[5]
Below is a logical diagram illustrating the mechanism of inhibition.
Quantitative Data on PKD Inhibition
The inhibitory potency of pyrazolopyrimidine-based compounds has been quantified against PKD isoforms. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values for 1-NA-PP1, a closely related analog of this compound, demonstrating potent, low-nanomolar inhibition across the family.
| Inhibitor | PKD1 IC₅₀ (nM) | PKD2 IC₅₀ (nM) | PKD3 IC₅₀ (nM) |
| 1-NA-PP1 | 154.6 ± 21.8 | 133.4 ± 23.6 | 109.4 ± 26.8 |
| Data are presented as mean ± SEM from at least three independent experiments.[2] |
Visualizing Pathways and Protocols
The following diagram illustrates the upstream activation cascade leading to PKD activity and some of its key downstream signaling roles.
Determining the structural basis of inhibition requires a multi-step experimental process, outlined below.
Experimental Protocols
This protocol is used to determine the IC₅₀ value of an inhibitor against a PKD isoform.
-
Reaction Buffer Preparation: Prepare a kinase assay buffer containing 20 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 1 mM DTT.
-
Component Preparation:
-
Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO, followed by a final dilution in the reaction buffer.
-
Prepare a solution of recombinant human PKD1, PKD2, or PKD3 enzyme.
-
Prepare a solution of a synthetic peptide substrate (e.g., a peptide derived from a known PKD substrate like HDAC5).[2]
-
Prepare a solution of [γ-³²P]ATP (typically 100 µM with a specific activity of ~300 cpm/pmol).
-
-
Kinase Reaction:
-
In a 96-well plate, combine the recombinant PKD enzyme, the peptide substrate, and the desired concentration of the inhibitor in the reaction buffer.
-
Initiate the reaction by adding the [γ-³²P]ATP solution. The final reaction volume is typically 25-50 µL.
-
Incubate the plate at 30°C for 15-30 minutes.
-
-
Reaction Termination and Separation:
-
Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the paper squares multiple times (e.g., 3x for 10 min each) in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash in acetone and allow the papers to dry.
-
-
Quantification and Analysis:
-
Measure the incorporated radioactivity on each paper square using a scintillation counter.
-
Plot the percentage of kinase activity relative to a DMSO control against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
-
This protocol outlines the general steps to obtain protein-inhibitor co-crystals for X-ray diffraction.
-
Protein Expression and Purification:
-
Express the kinase domain of human PKD1 (or another isoform) in a suitable expression system, such as E. coli or baculovirus-infected insect cells. The construct often includes an N-terminal affinity tag (e.g., His₆-tag) for purification.
-
Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin).
-
If necessary, cleave the affinity tag using a specific protease (e.g., TEV protease).
-
Perform a final purification step using size-exclusion chromatography (SEC) to obtain a highly pure and monodisperse protein sample. Concentrate the protein to a suitable concentration for crystallization (e.g., 5-15 mg/mL).
-
-
Protein-Inhibitor Complex Formation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Incubate the purified PKD kinase domain with a 3- to 5-fold molar excess of this compound for at least 1 hour on ice to ensure complete binding.
-
-
Crystallization:
-
Use the sitting-drop or hanging-drop vapor diffusion method.
-
Screen a wide range of crystallization conditions using commercial screens (e.g., PEG, salts, various buffers and pH levels).
-
Set up crystallization plates by mixing the protein-inhibitor complex solution (e.g., 1 µL) with the reservoir solution (e.g., 1 µL) and equilibrating it against the reservoir.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
-
-
Crystal Harvesting and Data Collection:
-
Once suitable crystals have grown, briefly soak them in a cryoprotectant solution (typically the reservoir solution supplemented with glycerol or ethylene glycol) to prevent ice formation.
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source. The resulting diffraction pattern is used to determine the three-dimensional structure of the PKD-inhibitor complex.
-
Conclusion and Future Directions
The inhibition of Protein Kinase D by this compound and related pyrazolopyrimidine compounds is structurally well-defined. The mechanism hinges on the ATP-competitive binding of the inhibitor's core to the kinase hinge region and, critically, the extension of a side group past the permissive methionine gatekeeper residue into a hydrophobic back pocket. This "type I½" binding mode is the foundation of the inhibitor's high potency and selectivity. The detailed structural and quantitative understanding of this interaction provides an invaluable blueprint for drug development professionals. Future efforts can leverage this knowledge to design next-generation PKD inhibitors with improved isoform selectivity, enhanced pharmacokinetic properties, and greater therapeutic potential for treating cancers and other diseases driven by aberrant PKD signaling.
References
- 1. Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4- d ]pyrimidine analogues - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00675B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-scholarship.pitt.edu [d-scholarship.pitt.edu]
- 7. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolo[3,4-d]pyrimidine Scaffold of 3-IN-PP1: A Technical Guide to a Potent Kinase Inhibitor Core
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its significant potential in the design of kinase inhibitors.[1] Its structural resemblance to the purine core of ATP allows it to effectively compete for the ATP-binding site of a wide range of kinases, making it a versatile starting point for the development of targeted therapeutics.[2] This technical guide provides an in-depth exploration of the pyrazolo[3,4-d]pyrimidine core, with a specific focus on the potent Protein Kinase D (PKD) inhibitor, 3-IN-PP1. We will delve into its mechanism of action, structure-activity relationships, relevant signaling pathways, and detailed experimental protocols for its synthesis and evaluation.
The Pyrazolo[3,4-d]pyrimidine Scaffold: A Privileged Core
The pyrazolo[3,4-d]pyrimidine ring system is considered a bioisostere of adenine, the nitrogenous base in ATP.[1] This inherent structural mimicry allows compounds built on this scaffold to effectively interact with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[1] This has led to the development of numerous kinase inhibitors targeting a variety of kinases, including cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like VEGFR and EGFR.[3]
This compound: A Potent and Selective PKD Inhibitor
This compound is a notable example of a highly potent inhibitor built upon the pyrazolo[3,4-d]pyrimidine scaffold. It demonstrates a significant increase in potency against Protein Kinase D (PKD) compared to its precursor, 1-NM-PP1.[3] PKD is a family of serine/threonine kinases that play crucial roles in various cellular processes, including cell proliferation, migration, and survival, and are implicated in cancer progression.[4][5]
Quantitative Data: Inhibitory Profile of this compound and Analogs
The following table summarizes the inhibitory activity of this compound and related pyrazolo[3,4-d]pyrimidine-based inhibitors against various kinases. This data highlights the potency of this compound against PKD isoforms and provides a comparative view of its selectivity.
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | PKD1 | 94 | [3] |
| PKD2 | 108 | [3] | |
| PKD3 | 98 | [3] | |
| 1-NM-PP1 | v-Src-as1 | 4.3 | [6] |
| c-Fyn-as1 | 3.2 | [6] | |
| CDK2-as1 | 5.0 | [6] | |
| CAMKII-as1 | 8.0 | [6] | |
| c-Abl-as2 | 120 | [6] | |
| Compound 17m | PKD1 | 17 | [3] |
| PKD2 | 35 | [3] | |
| PKD3 | 25 | [3] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound starts from the commercially available 4-amino-1H-pyrazolo[3,4-d]pyrimidine. A key step is the iodination at the 3-position to yield 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. While a detailed, step-by-step protocol for the final conversion to this compound is proprietary to its developers, the synthesis of the crucial iodinated intermediate is as follows:
Synthesis of 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
-
Reactants: 4-amino-1H-pyrazolo[3,4-d]pyrimidine, N-iodosuccinimide (NIS), Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 4-amino-1H-pyrazolo[3,4-d]pyrimidine in DMF.
-
Add N-iodosuccinimide to the solution.
-
Heat the reaction mixture. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is typically isolated by precipitation and filtration.
-
The crude product can be purified by recrystallization or column chromatography.
-
The subsequent steps would involve the alkylation of the pyrazole nitrogen and further modifications to arrive at the final this compound structure.
Biological Assays
In Vitro PKD Kinase Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of PKD. A common method is the ADP-Glo™ Kinase Assay.
-
Materials: Recombinant human PKD1, PKD2, or PKD3 enzyme; suitable substrate (e.g., a synthetic peptide like CREBtide); ATP; ADP-Glo™ Kinase Assay kit (Promega); this compound.
-
Procedure:
-
Prepare a serial dilution of this compound in a suitable buffer (e.g., kinase buffer containing Tris-HCl, MgCl2, BSA, and DTT).
-
In a 384-well plate, add the PKD enzyme, the substrate/ATP mix, and the diluted this compound or DMSO as a control.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[7]
-
Cortactin Phosphorylation Assay (Western Blot)
This assay determines the effect of this compound on the phosphorylation of a key PKD substrate, cortactin, in a cellular context. PKD is known to phosphorylate cortactin at Serine 298.[8]
-
Materials: PANC-1 cells (or other suitable cell line expressing PKD and cortactin); this compound; cell lysis buffer with phosphatase inhibitors; primary antibodies against phospho-cortactin (Ser298) and total cortactin; secondary antibody conjugated to HRP; ECL Western blotting detection reagents.
-
Procedure:
-
Culture PANC-1 cells to a suitable confluency.
-
Treat the cells with varying concentrations of this compound or DMSO for a specified time.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-cortactin (Ser298).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with an antibody against total cortactin to ensure equal loading.[9]
-
PANC-1 Cell Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effects of this compound on the pancreatic cancer cell line PANC-1.[3]
-
Materials: PANC-1 cells; complete culture medium; this compound; MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution; DMSO.
-
Procedure:
-
Seed PANC-1 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.[10]
-
Signaling Pathways and Mandatory Visualizations
The PKD Signaling Pathway
Protein Kinase D is a central signaling node downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).[5] Upon activation by upstream signals like diacylglycerol (DAG) and protein kinase C (PKC), PKD translocates to different cellular compartments, including the cytoplasm, nucleus, and Golgi apparatus, where it phosphorylates a diverse range of substrates.[4] This leads to the regulation of various cellular processes that are critical in cancer, such as cell proliferation, survival, migration, and invasion.[5]
dot
Caption: The Protein Kinase D (PKD) signaling cascade.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound.
dot
Caption: Workflow for synthesis and evaluation of this compound.
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold represents a highly successful core structure for the development of potent and selective kinase inhibitors. This compound exemplifies the potential of this scaffold, demonstrating significant inhibitory activity against Protein Kinase D, a key player in cancer cell signaling. This technical guide provides a comprehensive overview of the key aspects of this compound, from its chemical synthesis and biological evaluation to its mechanism of action within the complex network of cellular signaling. The provided data and protocols serve as a valuable resource for researchers in the field of drug discovery and chemical biology, facilitating further investigation into the therapeutic potential of pyrazolo[3,4-d]pyrimidine-based inhibitors.
References
- 1. Unexpected relevance of the hallmarks of cancer to the pathogenesis of polycystic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New advances in synthesis and clinical aspects of pyrazolo[3,4-d]pyrimidine scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging Roles of Protein Kinase D1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multifaceted Functions of Protein Kinase D in Pathological Processes and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. promega.in [promega.in]
- 8. Protein Kinase D Controls Actin Polymerization and Cell Motility through Phosphorylation of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. Effects of disulfiram on apoptosis in PANC-1 human pancreatic cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unraveling the Role of Protein Kinase D in Cancer Cell Signaling
A Technical Guide for Researchers and Drug Development Professionals
Core Summary
Protein Kinase D (PKD), a family of serine/threonine kinases, stands at a critical intersection of cellular signaling pathways frequently dysregulated in cancer. Comprising three main isoforms—PKD1, PKD2, and PKD3—this kinase family exhibits a complex and often contradictory role in oncology. While PKD1 frequently functions as a tumor suppressor by maintaining epithelial integrity and inhibiting cell migration, PKD2 and PKD3 are more commonly associated with oncogenic processes, including proliferation, invasion, and angiogenesis. This duality makes PKD a compelling, albeit challenging, target for therapeutic intervention. This technical guide provides an in-depth exploration of the signaling cascades governed by PKD in cancer cells, detailed experimental protocols for its study, and a summary of quantitative data to aid in the design of novel research and drug development strategies.
Introduction to the Protein Kinase D Family
The PKD family, part of the Ca²⁺/Calmodulin-dependent kinase (CaMK) superfamily, acts as a crucial downstream effector of diacylglycerol (DAG) and protein kinase C (PKC).[1][2] The three mammalian isoforms, PKD1, PKD2, and PKD3, share a conserved structure featuring an N-terminal regulatory domain and a C-terminal catalytic domain. The regulatory domain contains cysteine-rich domains (C1a and C1b) that bind DAG, a pleckstrin homology (PH) domain, and an autoinhibitory region. Activation is a multi-step process, typically initiated by the recruitment of PKD to the plasma membrane by DAG. This is followed by phosphorylation of serine residues in the activation loop (Ser744 and Ser748 in PKD1) by novel PKC isoforms (PKCδ, PKCε, PKCη, and PKCθ), leading to full kinase activity.[1][2][3]
The isoforms, however, are not entirely redundant. They exhibit differential expression patterns across various cancer types and can have opposing effects on cellular processes, underscoring the importance of isoform-specific research.[1][4]
PKD Signaling Pathways in Cancer
PKD's influence on cancer progression is mediated through its integration into several key signaling networks. Upon activation, PKD translocates to various subcellular compartments, including the cytoplasm, nucleus, Golgi apparatus, and mitochondria, where it phosphorylates a diverse array of substrates.
Proliferation and Cell Cycle Control
PKD has been shown to modulate the Ras-Raf-MEK-ERK pathway, a central regulator of cell proliferation.[5][6] In some cancers, such as pancreatic and skin cancer, PKD1 activation can lead to increased DNA replication and proliferation by positively regulating the ERK/MAPK pathway.[1] Conversely, in prostate cancer, PKD1 has been reported to negatively regulate cell proliferation.[5] PKD3, in particular, has been shown to promote the proliferation of prostate cancer cells by enhancing ERK1/2 and Akt signaling.[3]
Cell Survival and Apoptosis
A critical function of PKD in many cancers is the promotion of cell survival and inhibition of apoptosis. This is often achieved through the activation of the NF-κB signaling pathway.[3][5][6] PKD can activate the IκB kinase (IKK) complex, leading to the degradation of IκB and subsequent nuclear translocation of NF-κB, where it drives the expression of pro-survival genes.[3] For instance, the PKD inhibitor CRT0066101 has been shown to induce apoptosis in pancreatic cancer cells by abrogating the expression of NF-κB-dependent proteins like cyclin D1 and survivin.[7]
Cell Migration, Invasion, and Metastasis
The role of PKD in cell motility is highly isoform-specific and context-dependent.
-
PKD1 as an Inhibitor of Migration: In breast and gastric cancers, PKD1 acts as a tumor suppressor by inhibiting cell migration and invasion.[1][8] It can phosphorylate and inactivate the transcription factor Snail, a key driver of the epithelial-to-mesenchymal transition (EMT), thereby maintaining E-cadherin expression and epithelial integrity.[4] PKD1 also negatively regulates the expression of several matrix metalloproteinases (MMPs) that are crucial for extracellular matrix degradation during invasion.[1] Another mechanism involves the phosphorylation of cortactin, which modulates actin polymerization and cell motility.[9][10]
-
PKD2 and PKD3 as Promoters of Migration: In contrast, PKD2 and PKD3 often promote cancer cell invasion and migration. In prostate cancer, both isoforms have been shown to increase cell invasion by promoting the expression and activation of urokinase-type plasminogen activator (uPA) through NF-κB and HDAC1.[1][11]
Angiogenesis
PKD signaling is implicated in tumor angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. PKD is necessary for the expression of vascular endothelial growth factor (VEGF) by tumor cells.[9] In endothelial cells, PKD mediates proliferation and growth through the regulation of class IIa histone deacetylases (HDACs).[5] PKD2, in particular, has been identified as a crucial mediator of hypoxia-induced VEGF-A expression and secretion in pancreatic cancer cells.[12]
Signaling Pathway Diagrams
Below are Graphviz diagrams illustrating the core PKD signaling pathways in cancer.
Quantitative Data on PKD in Cancer
The following tables summarize key quantitative findings regarding the expression of PKD isoforms and the efficacy of PKD inhibitors in various cancer models.
Table 1: Differential Expression of PKD Isoforms in Cancer
| Cancer Type | PKD Isoform | Change in Expression | Method | Reference |
| Gastric Cancer (low differentiated) | PKD1 | Low mRNA and protein levels | qRT-PCR, Western Blot | [13][14] |
| Gastric Cancer (poor prognosis) | PKD2 | High expression | qRT-PCR, Western Blot | [13][14] |
| Breast Cancer (ER-negative) | PKD3 | Upregulated | TCGA RNAseq | [1][12] |
| Prostate Cancer (invasive lines) | PKD3 | Increased expression | Immunohistochemistry | [11] |
| Bladder Cancer | PKD2 | Highly expressed in most cell lines | Western Blot | [8] |
Table 2: IC50 Values of the Pan-PKD Inhibitor CRT0066101
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| T24T | Bladder Cancer | 0.33 | Cell Viability | [8] |
| T24 | Bladder Cancer | 0.48 | Cell Viability | [8] |
| UMUC1 | Bladder Cancer | 0.48 | Cell Viability | [8] |
| TCCSUP | Bladder Cancer | 1.43 | Cell Viability | [8] |
| PANC-1 | Pancreatic Cancer | Not specified, but effective | In vitro/in vivo studies | [1][7] |
| HCT116 | Colorectal Cancer | Not specified, but effective | In vitro/in vivo studies | [1] |
Table 3: Effects of PKD Modulation on Cancer Cell Phenotypes
| Cancer Type | Modulation | Effect | Quantitative Measure | Reference |
| Prostate Cancer | PKD2/3 knockdown | Inhibition of migration and invasion | Significant decrease in migrated/invaded cells | [11] |
| Pancreatic Cancer | CRT0066101 (80 mg/kg/day) | Inhibition of tumor growth in vivo | Significant reduction in Ki-67 index | [7] |
| Pancreatic Cancer | CRT0066101 (80 mg/kg/day) | Increased apoptosis in vivo | Significant increase in TUNEL-positive cells | [7] |
| Colon Cancer | PKD1 overexpression | Delayed tumor formation in xenografts | Smaller tumor volume by day 12 | [15] |
| Prostate Cancer | DNA damage repair gene knockdown | Increased cell migration | Fold-change in absorbance in Transwell assay | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of PKD in cancer cell signaling.
In Vitro PKD Kinase Assay
This assay measures the ability of PKD to phosphorylate a substrate peptide in vitro, which is useful for screening potential inhibitors.
Materials:
-
Recombinant human PKD1, PKD2, or PKD3
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT)
-
ATP (as required for the specific assay, often near the Km value)
-
PKD substrate (e.g., Syntide-2 or a fluorescently labeled peptide)
-
Test compounds (PKD inhibitors)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then dilute in kinase reaction buffer.
-
In a 384-well plate, add 1 µl of the diluted test compound or DMSO (vehicle control).
-
Add 2 µl of recombinant PKD enzyme diluted in kinase reaction buffer to each well.
-
Initiate the kinase reaction by adding 2 µl of a mix of the PKD substrate and ATP in kinase reaction buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
To stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity), add 5 µl of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent activity versus the compound concentration.
Western Blotting for Phosphorylated PKD
This method is used to detect the activation state of PKD in cell lysates by using antibodies specific to the phosphorylated activation loop serines.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (5% w/v BSA in TBST is recommended for phospho-antibodies to reduce background from casein in milk).
-
Primary antibodies: anti-phospho-PKD (Ser744/748), anti-total PKD.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Treat cells as required (e.g., with growth factors or inhibitors) and lyse them on ice in lysis buffer containing phosphatase inhibitors.
-
Quantify the protein concentration of the lysates.
-
Denature 20-40 µg of protein per sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-PKD antibody (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
To control for protein loading, the membrane can be stripped and re-probed with an antibody against total PKD or a loading control protein like GAPDH or β-actin.
Transwell Migration and Invasion Assay
These assays quantify the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with an extracellular matrix (invasion) towards a chemoattractant.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates.
-
Matrigel (for invasion assays).
-
Serum-free cell culture medium.
-
Medium containing a chemoattractant (e.g., 10% FBS).
-
Cotton swabs.
-
Methanol for fixation.
-
Crystal violet stain.
Procedure:
-
For invasion assays, coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Starve the cancer cells in serum-free medium for 12-24 hours.
-
Resuspend the cells in serum-free medium and add a defined number of cells (e.g., 5 x 10⁴) to the upper chamber of the Transwell insert.
-
Add medium containing the chemoattractant to the lower chamber.
-
Incubate the plate for a period that allows for cell migration/invasion (e.g., 24-48 hours).
-
After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the fixed cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to dry.
-
Elute the crystal violet with a destaining solution (e.g., 10% acetic acid) and measure the absorbance at 570 nm, or count the number of stained cells in several microscopic fields.
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB, a key downstream target of PKD signaling.
Materials:
-
Cancer cells stably or transiently transfected with an NF-κB luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase).
-
Cell culture medium and plates.
-
PKD inhibitors or siRNAs.
-
NF-κB stimulus (e.g., TNF-α).
-
Passive Lysis Buffer.
-
Dual-Luciferase Reporter Assay System (Promega).
-
Luminometer.
Procedure:
-
Seed the transfected cells in a 96-well plate.
-
Treat the cells with PKD inhibitors or transfect with PKD siRNAs for the desired time.
-
Stimulate the cells with TNF-α (e.g., 20 ng/ml) for 4-6 hours to activate NF-κB.
-
Wash the cells with PBS and lyse them with Passive Lysis Buffer.
-
Transfer the cell lysate to a white-walled 96-well plate.
-
Add the Luciferase Assay Reagent II (firefly luciferase substrate) and measure the luminescence.
-
Add the Stop & Glo® Reagent (Renilla luciferase substrate) and measure the luminescence again.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the fold change in NF-κB activity relative to the untreated or control siRNA-treated cells.
Experimental Workflow Diagrams
Conclusion and Future Directions
The Protein Kinase D family plays a multifaceted and isoform-specific role in cancer cell signaling, acting as both a promoter and a suppressor of tumorigenesis depending on the cancer type and cellular context. This complexity highlights the need for a nuanced approach to targeting PKD for cancer therapy. Pan-PKD inhibitors, such as CRT0066101, have shown promise in preclinical models, particularly in cancers where PKD2 and PKD3 are the dominant, oncogenic isoforms. However, the development of isoform-specific inhibitors will be crucial for maximizing therapeutic efficacy and minimizing off-target effects, especially in cancers where PKD1 has a tumor-suppressive function.
Future research should focus on further elucidating the distinct downstream substrates and signaling pathways of each PKD isoform in various cancers. The use of advanced techniques like mass spectrometry-based proteomics to identify novel PKD interaction partners and substrates will be invaluable.[16] Additionally, a deeper understanding of the mechanisms that regulate the differential expression of PKD isoforms in tumors will be essential for identifying patient populations most likely to respond to PKD-targeted therapies. The continued development and characterization of potent and selective PKD inhibitors, coupled with a comprehensive understanding of their effects on the complex signaling networks in cancer cells, holds significant promise for the future of oncology drug development.
References
- 1. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. caspase3 assay [assay-protocol.com]
- 6. biogot.com [biogot.com]
- 7. A novel small-molecule inhibitor of protein kinase D blocks pancreatic cancer growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Kinase D Controls Actin Polymerization and Cell Motility through Phosphorylation of Cortactin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protein kinase D controls actin polymerization and cell motility through phosphorylation of cortactin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into autosomal dominant polycystic kidney disease by quantitative mass spectrometry-based proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protocols for Migration and Invasion Studies in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biotium.com [biotium.com]
- 15. researchgate.net [researchgate.net]
- 16. In vivo Polycystin-1 interactome using a novel Pkd1 knock-in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazolopyrimidine Scaffold: A Comparative Guide to Kinase Inhibition Featuring 3-IN-PP1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazolopyrimidine scaffold represents a "privileged" heterocyclic structure in medicinal chemistry, particularly in the design of protein kinase inhibitors.[1] Its structural resemblance to the adenine core of ATP allows it to effectively compete for the ATP-binding site within the kinase domain, making it a versatile framework for developing potent and selective inhibitors.[1] This guide provides a detailed comparison of 3-IN-PP1, a specific pyrazolopyrimidine inhibitor, with other notable members of this class, including the widely studied research tool PP1 and its analogs. We present quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows to inform research and drug development efforts.
Core Compound Comparison: Potency and Selectivity
The utility of a kinase inhibitor is defined by its potency against the intended target and its selectivity profile across the kinome. The following tables summarize the inhibitory activities (IC50) of this compound and other key pyrazolopyrimidine-based inhibitors against a range of kinases.
This compound Inhibitory Profile
This compound is recognized as a potent, pan-inhibitor of Protein Kinase D (PKD) isoforms.[2] Its activity against other kinases is less characterized in publicly available literature.
| Inhibitor | Target | IC50 (nM) |
| This compound | PKD1 | 108 |
| This compound | PKD2 | 94 |
| This compound | PKD3 | 108 |
Table 1: Inhibitory concentration (IC50) of this compound against PKD isoforms. Data sourced from MedchemExpress.
In cellular assays, this compound has demonstrated broad anti-proliferative activity against various tumor cell lines, with IC50 values typically ranging from 1.6 to 39.2 µM.[2]
PP1 and Analogs: Tools for Chemical Genetics
PP1 and its derivatives are cornerstone tools in chemical genetics, particularly for studying Src family kinases and engineered analog-sensitive (AS) kinases. The "bump-and-hole" strategy allows bulky PP1 analogs to selectively inhibit AS-kinases (which have a smaller "gatekeeper" residue) without affecting their wild-type (WT) counterparts.[3] 3-MB-PP1, for instance, has shown enhanced efficacy against a number of AS-kinases that are resistant to other analogs like 1NA-PP1 and 1NM-PP1.[1]
| Inhibitor | Target Kinase | IC50 (nM) |
| PP1 | LCK | 5 |
| PP1 | FYN | 6 |
| PP1 | HCK | 20 |
| PP1 | SRC | 170 |
| PP1 | EGFR | 250 |
| PP1 | KIT | ~75 |
| 3-IB-PP1 | asAkt1 | 28 |
| 3-IB-PP1 | asAkt2 | 240 |
| 3-IB-PP1 | asAkt3 | 120 |
| 3-MB-PP1 | Leu93-ZIPK (mutant) | 2000 |
Table 2: Comparative IC50 values for PP1 and its analogs against various wild-type and analog-sensitive (as) kinases. Data sourced from Selleck Chemicals, Sigma-Aldrich, and MedchemExpress.
The selectivity of these analogs is crucial. While highly effective against their engineered targets, they can exhibit off-target activity at higher concentrations. For example, at a concentration of 1 µM, 3-MB-PP1 and 1NM-PP1 inhibit approximately 15% of wild-type kinases, while 1NA-PP1 inhibits about 10%, highlighting their relative specificity.[4]
Mandatory Visualizations
Diagrams are essential for conceptualizing complex biological and experimental processes. The following visualizations, created using the DOT language, adhere to the specified design constraints.
Signaling Pathway: Simplified Src Kinase Activation
Src family kinases are critical nodes in numerous signaling pathways that regulate cell proliferation, survival, and migration.[5][6] Their activation by receptor tyrosine kinases (RTKs) like EGFR is a common mechanism in both normal physiology and cancer.[6]
Simplified Src kinase signaling pathway upon receptor tyrosine kinase activation.
Experimental Workflow: In Vitro Kinase Assay
The in vitro kinase assay is a fundamental experiment for determining the potency (e.g., IC50) of an inhibitor against a purified kinase. This workflow outlines the key steps of a typical radiometric assay.[1]
Experimental workflow for determining inhibitor IC50 using a radiometric kinase assay.
Experimental Protocols
Detailed and reproducible protocols are critical for the evaluation of kinase inhibitors. Below are generalized methodologies for key assays.
Protocol 1: In Vitro Radiometric Kinase Assay
This protocol is used to determine the IC50 value of an inhibitor against a purified kinase by measuring the incorporation of a radiolabeled phosphate from [γ-³²P]ATP into a substrate.[7][8]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (protein or peptide)
-
Pyrazolopyrimidine inhibitor (e.g., this compound) stock solution in DMSO
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)
-
[γ-³²P]ATP
-
Unlabeled ATP
-
P81 phosphocellulose paper or similar membrane
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution series of the inhibitor in kinase reaction buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%). Include a DMSO-only vehicle control.
-
Reaction Setup: In a 96-well plate, combine the kinase reaction buffer, purified kinase, and substrate.
-
Inhibitor Addition: Add the serially diluted inhibitor or DMSO vehicle to the appropriate wells. Pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Start the kinase reaction by adding a mix of unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the kinase for ATP, if known.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 20-60 minutes) within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the P81 paper extensively (e.g., 3-4 times for 5-10 minutes each) in wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporated radioactivity on the dried P81 paper using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]
Protocol 2: Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following inhibitor treatment.[9]
Materials:
-
Cells of interest seeded in a 96-well plate
-
Complete cell culture medium
-
Pyrazolopyrimidine inhibitor stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Inhibitor Treatment: Remove the medium and add fresh medium containing serial dilutions of the inhibitor. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15-20 minutes.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Determine the IC50 value by plotting percent viability against the log of inhibitor concentration.
Protocol 3: Western Blot for Phospho-Protein Analysis
This protocol is used to assess the effect of a kinase inhibitor on a specific signaling pathway by detecting the phosphorylation state of a target protein.
Materials:
-
Cells treated with inhibitor and/or stimulant
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE sample buffer (e.g., Laemmli buffer)
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and blotting system (PVDF or nitrocellulose membrane)
-
Blocking buffer (e.g., 5% BSA in TBST, as milk contains phosphoproteins that can cause background)[11]
-
Primary antibodies (one specific for the phosphorylated protein, one for the total protein)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate and grow cells to the desired confluency. Treat with the kinase inhibitor for the specified time. If applicable, stimulate the pathway of interest (e.g., with a growth factor) for a short period before harvesting. Lyse the cells on ice with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA or similar assay.
-
Sample Preparation: Normalize all samples to the same protein concentration. Add an equal volume of 2x SDS-PAGE sample buffer and denature by heating at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% BSA in TBST) to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Repeat the washing step with TBST.
-
Detection: Apply the ECL substrate to the membrane according to the manufacturer's instructions and capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): To confirm equal protein loading, the membrane can be stripped of the phospho-antibody and reprobed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein. Normalize the phospho-protein signal to the total protein signal for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. glpbio.com [glpbio.com]
- 6. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Methodological & Application
Application Notes and Protocols for 3-IN-PP1 (Interpreted as 3MB-PP1) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of 3MB-PP1, a potent and selective ATP-competitive inhibitor, in cell culture experiments. 3MB-PP1 is a key tool in chemical genetics, enabling the specific and reversible inhibition of engineered analog-sensitive (AS) kinases.[1] This allows for the precise dissection of the cellular functions of individual kinases, making it an invaluable reagent for signal transduction research and drug target validation.
The principle behind the 3MB-PP1 system lies in protein engineering. A bulky "gatekeeper" residue in the ATP-binding pocket of the kinase of interest is mutated to a smaller residue, such as glycine or alanine.[1] This modification creates a sensitized pocket that can accommodate the bulky 3MB-PP1, while wild-type kinases remain unaffected.[1] This strategy has been successfully applied to a variety of kinases, including Polo-like kinase 1 (Plk1), to study their roles in cell cycle progression and other cellular processes.[1][2]
Mechanism of Action
3MB-PP1 is a pyrazolo[3,4-d]pyrimidine derivative that functions as an ATP-competitive inhibitor.[1] Its bulky tert-butyl group at the C3 position prevents it from binding to the ATP-binding pocket of most wild-type kinases. However, in an engineered AS-kinase where the gatekeeper residue has been replaced by a smaller amino acid, 3MB-PP1 can readily bind and inhibit its kinase activity. This specific interaction allows for the conditional inactivation of a single kinase within a complex cellular environment.
Data Presentation
Table 1: Effective Concentrations of 3MB-PP1 for Analog-Sensitive Kinases
| Kinase Target (Analog-Sensitive) | Cell Line | Effective Concentration Range | IC50 | Reference |
| Plk1-as | Human cancer cell lines | 1-10 µM | Not specified | [2] |
| Cdk1-as | Not specified | 1-10 µM | Not specified | [3] |
| Ssn3 (Cdk8)-as | Not specified | Not specified | Not specified | [1] |
| Zipper-interacting protein kinase (ZIPK)-as | Not specified | Not specified | Not specified | [1] |
Note: The optimal concentration of 3MB-PP1 is cell-type and kinase-specific. It is crucial to perform a dose-response curve to determine the minimal concentration that achieves the desired biological effect without causing off-target effects or cytotoxicity.[1]
Experimental Protocols
Protocol 1: Determination of Optimal 3MB-PP1 Concentration using a Cell Proliferation Assay
This protocol provides a method to determine the effective concentration of 3MB-PP1 for inhibiting the proliferation of cells expressing an analog-sensitive kinase.
Materials:
-
Cells expressing the AS-kinase of interest and wild-type control cells
-
Complete cell culture medium
-
3MB-PP1 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 20% methanol)
-
24-well tissue culture plates
Procedure:
-
Seed cells in a 24-well plate at a density that allows for logarithmic growth over the duration of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of 3MB-PP1 in complete culture medium. A suggested starting range is from 0 µM (DMSO control) to 20 µM.[1]
-
Remove the existing medium and replace it with the medium containing the different concentrations of 3MB-PP1.
-
Incubate the plates for a period sufficient for the control cells to become confluent (e.g., 6-10 days).[1]
-
Carefully remove the medium and gently wash the cells once with PBS.
-
Add 1 mL of Crystal Violet staining solution to each well and incubate for 20 minutes at room temperature.
-
Remove the staining solution and wash the wells with water until the background is clear.
-
Allow the plates to air dry.
-
Visually assess the cell density to determine the minimal concentration of 3MB-PP1 that inhibits cell proliferation. For quantitative analysis, the stain can be solubilized with 10% acetic acid and the absorbance can be read on a plate reader.
Protocol 2: Western Blot Analysis of Target Protein Phosphorylation
This protocol describes how to assess the phosphorylation status of a downstream target of the AS-kinase following 3MB-PP1 treatment.
Materials:
-
Cells expressing the AS-kinase and wild-type control cells
-
3MB-PP1
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed AS-kinase and wild-type cells and treat with the determined optimal concentration of 3MB-PP1 (or a range of concentrations) and a DMSO vehicle control for the desired time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-target) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against the total target protein to confirm equal loading.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution after treatment with 3MB-PP1, which is particularly relevant for AS-kinases involved in cell cycle regulation.
Materials:
-
Cells expressing the AS-kinase and wild-type control cells
-
3MB-PP1
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with 3MB-PP1 or DMSO for a specified time course (e.g., 12, 24, 48 hours).[2]
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[1]
-
Incubate the cells on ice or at -20°C for at least 30 minutes.[1]
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.[1]
-
Analyze the cell cycle distribution by flow cytometry.
Mandatory Visualizations
References
Determining the IC50 of 3-IN-PP1 for Protein Kinase D1 (PKD1): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of the compound 3-IN-PP1 against Protein Kinase D1 (PKD1). Included are the known IC50 values for this compound against PKD family members, a comprehensive in vitro kinase assay protocol for IC50 determination, and a detailed representation of the PKD1 signaling pathway. This information is intended to guide researchers in the accurate assessment of PKD1 inhibition and to provide context for the role of PKD1 in cellular signaling.
Introduction to this compound and PKD1
Protein Kinase D1 (PKD1) is a serine/threonine kinase that plays a crucial role in a variety of cellular processes, including cell proliferation, migration, and immune response. Dysregulation of PKD1 activity has been implicated in several diseases, making it an attractive target for therapeutic intervention. This compound is a known inhibitor of the PKD family of kinases.[1][2][3] Accurate determination of its potency, expressed as the IC50 value, is a critical step in the evaluation of its therapeutic potential.
Quantitative Data: IC50 of this compound for PKD Family Kinases
The inhibitory activity of this compound has been characterized against the three members of the Protein Kinase D family. The reported IC50 values are summarized in the table below.
| Kinase | IC50 (nM) |
| PKD1 | 108[1][2][3] |
| PKD2 | 94[1][2] |
| PKD3 | 108[1][2] |
Table 1: IC50 values of this compound for PKD family kinases. These values indicate that this compound is a potent pan-PKD inhibitor.
Experimental Protocol: In Vitro PKD1 Kinase Assay for IC50 Determination
This protocol outlines a method for determining the IC50 of this compound against PKD1 using a luminescence-based in vitro kinase assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human PKD1 enzyme
-
This compound compound
-
PKD1 substrate peptide (e.g., Syntide-2)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in kinase assay buffer to achieve a range of concentrations for the IC50 curve. It is recommended to perform a 10-point, 3-fold serial dilution.
-
-
Reaction Setup:
-
In a 384-well plate, add the following components in the specified order:
-
1 µL of diluted this compound or vehicle (DMSO) control.
-
2 µL of a solution containing the PKD1 substrate peptide and ATP in kinase assay buffer. The final concentration of the substrate and ATP should be optimized for the specific assay, but a starting point is typically at or near the Km for each.
-
2 µL of recombinant PKD1 enzyme diluted in kinase assay buffer. The amount of enzyme should be titrated to ensure the reaction is in the linear range.
-
-
-
Kinase Reaction:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure a sufficient signal-to-background ratio.
-
-
ADP Detection:
-
Following the kinase reaction, proceed with the ADP detection protocol as per the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves two steps:
-
Addition of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits 50% of PKD1 activity.
-
References
Application Notes: 3-IN-PP1 in Pancreatic Cancer Cell Lines
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. A majority of PDAC cases are driven by activating mutations in the KRAS oncogene, which leads to the constitutive activation of downstream signaling pathways crucial for tumor growth and survival. One such critical pathway is the c-Jun N-terminal kinase (JNK) signaling cascade. The JNK pathway is frequently activated in pancreatic cancer downstream of oncogenic KRAS and plays a significant role in promoting cell proliferation, survival, and inflammation, as well as in the maintenance of pancreatic cancer stem cells.[1][2][3][4]
3-IN-PP1 is a potent and selective kinase inhibitor designed to target the JNK signaling pathway. As a member of the pyrazolopyrimidine class of inhibitors, this compound offers a valuable tool for dissecting the intricate roles of JNK in pancreatic cancer progression. These application notes provide a comprehensive overview of the use of this compound in pancreatic cancer cell line models, including its mechanism of action, protocols for key experiments, and expected outcomes.
Mechanism of Action
The JNK signaling pathway is a component of the mitogen-activated protein kinase (MAPK) cascade. In pancreatic cancer, oncogenic KRAS can lead to the activation of the JNK pathway, which in turn regulates the activity of transcription factors like c-Jun.[3][4] The activation of these transcription factors drives the expression of genes involved in cell cycle progression, apoptosis resistance, and invasion.[1][4]
This compound is hypothesized to function as an ATP-competitive inhibitor of JNK kinases. By binding to the ATP-binding pocket of JNK, it prevents the phosphorylation and activation of its downstream targets, thereby attenuating the pro-tumorigenic signals. The inhibition of JNK signaling in pancreatic cancer cells has been shown to decrease cell viability, reduce stemness characteristics, and sensitize cells to apoptosis-inducing agents like TRAIL.[1][5]
Data Presentation
The following tables summarize the expected quantitative data from key experiments using this compound in pancreatic cancer cell lines.
Table 1: Effect of this compound on the Viability of Pancreatic Cancer Cell Lines
| Cell Line | IC50 of this compound (µM) |
| PANC-1 | Value |
| MiaPaCa-2 | Value |
| AsPC-1 | Value |
| BxPC-3 | Value |
Note: IC50 values are hypothetical and need to be determined experimentally. The selection of cell lines with varying genetic backgrounds (e.g., KRAS-mutant vs. wild-type) is recommended.[6]
Table 2: Effect of this compound on Apoptosis in PANC-1 Cells
| Treatment | % Apoptotic Cells (Annexin V positive) |
| Vehicle Control (DMSO) | Value |
| This compound (IC50 concentration) | Value |
| This compound + TRAIL | Value |
Note: This experiment aims to assess the pro-apoptotic effect of this compound, alone or in combination with an apoptosis-inducing agent.[1]
Table 3: Effect of this compound on JNK Pathway Activation
| Treatment | Relative p-c-Jun / c-Jun ratio (normalized to control) |
| Vehicle Control (DMSO) | 1.0 |
| This compound (IC50 concentration) | Value |
Note: This table represents the expected outcome from a Western blot analysis, quantifying the inhibition of a key downstream target of JNK.
Mandatory Visualization
Caption: Workflow for evaluating the effects of this compound.
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various pancreatic cancer cell lines.
-
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1, BxPC-3)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM. Include a vehicle control (DMSO).
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Materials:
-
Pancreatic cancer cell line (e.g., PANC-1)
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
6-well plates
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with this compound at its predetermined IC50 concentration for 24-48 hours. Include a vehicle control. For combination studies, a low dose of an apoptosis-inducing agent like TRAIL can be added.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
3. Western Blot Analysis for JNK Pathway Inhibition
-
Objective: To confirm the inhibitory effect of this compound on the JNK signaling pathway.
-
Materials:
-
Pancreatic cancer cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-c-Jun (Ser63/73), anti-c-Jun, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
SDS-PAGE and Western blotting equipment
-
-
Procedure:
-
Seed cells and treat with this compound at the IC50 concentration for a shorter duration (e.g., 1-6 hours) to observe direct effects on signaling.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts and the loading control (β-actin).
-
This compound presents a promising tool for investigating the role of the JNK signaling pathway in pancreatic cancer. The protocols outlined above provide a framework for characterizing the effects of this inhibitor on cell viability, apoptosis, and target pathway modulation in pancreatic cancer cell lines. These studies will contribute to a better understanding of the therapeutic potential of targeting the JNK pathway in this challenging disease.
References
- 1. JNK pathway inhibition selectively primes pancreatic cancer stem cells to TRAIL-induced apoptosis without affecting the physiology of normal tissue resident stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impaired JNK signaling cooperates with KrasG12D expression to accelerate pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Therapeutic effect of c‐Jun N‐terminal kinase inhibition on pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JNK inhibitor IX restrains pancreatic cancer through p53 and p21 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Effect of 3-IN-PP1 on Cortactin Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cortactin is a key regulator of actin cytoskeleton dynamics, playing a crucial role in cell motility, invasion, and intracellular trafficking. Its function is intricately modulated by post-translational modifications, particularly phosphorylation. Tyrosine phosphorylation of cortactin, primarily mediated by Src family kinases (SFKs), is a critical event in promoting the formation of invasive structures such as invadopodia and lamellipodia.[1][2] The compound 3-IN-PP1 is a derivative of PP1, a potent and selective inhibitor of Src family kinases.[3][4][5] Therefore, assessing the effect of this compound on cortactin phosphorylation provides valuable insights into its potential as a therapeutic agent targeting cancer cell invasion and metastasis.
This document provides a detailed protocol for investigating the impact of this compound on the phosphorylation status of cortactin in a cellular context. The primary methods described are immunoprecipitation and western blotting, which allow for the specific analysis of cortactin phosphorylation at tyrosine residues.
Signaling Pathway of Cortactin Phosphorylation and Inhibition by this compound
Cortactin is a substrate for several kinases, including Src family kinases which phosphorylate it on key tyrosine residues (Y421, Y466, and Y482).[2][6] This phosphorylation event is a critical step in the signaling cascade that leads to actin polymerization and the formation of migratory protrusions.[1][2] this compound, as an SFK inhibitor, is expected to block this phosphorylation, thereby attenuating the downstream cellular processes.
Experimental Protocols
Cell Culture and Treatment
A variety of cell lines can be utilized to study cortactin phosphorylation; suitable choices include those with high levels of Src activity or those known to be invasive, such as various cancer cell lines (e.g., breast, head and neck, melanoma).[7]
-
Cell Seeding: Plate cells at an appropriate density in complete growth medium and allow them to adhere and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal levels of phosphorylation, cells can be serum-starved for 2-4 hours prior to stimulation.
-
Stimulation (Optional): To induce cortactin phosphorylation, cells can be stimulated with growth factors like Epidermal Growth Factor (EGF) or Platelet-Derived Growth Factor (PDGF) for a predetermined time (e.g., 5-30 minutes).[6]
-
This compound Treatment: Pretreat cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a specified duration (e.g., 1-2 hours) before stimulation. The optimal concentration and incubation time should be determined empirically.
Experimental Workflow
The overall workflow involves cell lysis, immunoprecipitation of cortactin, and subsequent analysis of its phosphorylation status by western blotting.
Detailed Methodologies
1. Cell Lysis
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) or a similar lysis buffer containing protease and phosphatase inhibitors.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (total cell lysate) to a new tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
2. Immunoprecipitation (IP) of Cortactin
This procedure aims to isolate cortactin from the total cell lysate.[9][10][11]
-
Pre-clear the lysate by incubating it with Protein A/G agarose or magnetic beads for 30-60 minutes at 4°C on a rotator. This step reduces non-specific binding.[8]
-
Centrifuge to pellet the beads and transfer the pre-cleared supernatant to a new tube.
-
Add a specific anti-cortactin antibody to the pre-cleared lysate. The recommended antibody concentration should be determined from the manufacturer's datasheet or optimized.[11]
-
Incubate the lysate-antibody mixture overnight at 4°C with gentle rotation to form the antigen-antibody complex.[11]
-
Add fresh Protein A/G beads to the mixture and incubate for another 1-2 hours at 4°C to capture the immune complexes.[8]
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.[8]
3. Western Blotting
This technique is used to detect the phosphorylated cortactin.[12]
-
Elute the immunoprecipitated proteins from the beads by adding 2x Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[8]
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.[12]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phospho-cortactin (e.g., anti-phospho-cortactin Y421) diluted in 5% BSA/TBST overnight at 4°C.[6][13]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 6.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the bands using an appropriate imaging system.
-
To confirm equal loading of immunoprecipitated cortactin, the membrane can be stripped and re-probed with an antibody against total cortactin.
Data Presentation
The quantitative data obtained from the western blot analysis can be summarized in a table for easy comparison. The band intensities can be quantified using densitometry software.
| Treatment Group | This compound Conc. (µM) | Phospho-Cortactin (pY421) Intensity (Arbitrary Units) | Total Cortactin Intensity (Arbitrary Units) | Normalized Phospho-Cortactin (p-Cortactin / Total Cortactin) |
| Vehicle Control | 0 | 1.00 | 1.00 | 1.00 |
| This compound | 0.1 | Value | Value | Value |
| This compound | 1 | Value | Value | Value |
| This compound | 10 | Value | Value | Value |
| Positive Control | ||||
| Stimulated (e.g., EGF) | 0 | Value | Value | Value |
| Stimulated + this compound | 10 | Value | Value | Value |
Values to be filled in based on experimental results.
Conclusion
This protocol provides a comprehensive framework for assessing the inhibitory effect of this compound on cortactin phosphorylation. By following these detailed methodologies, researchers can obtain robust and reproducible data to evaluate the efficacy of this compound in modulating a key signaling pathway involved in cancer cell motility and invasion. The successful implementation of these experiments will contribute to a better understanding of the therapeutic potential of this compound and other Src family kinase inhibitors.
References
- 1. Cortactin: A multifunctional regulator of cellular invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Src phosphorylation of cortactin enhances actin assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Src-family tyrosine kinase inhibitor PP1 interferes with the activation of ribosomal protein S6 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Src family kinase inhibitor PP1 reduces secondary damage after spinal cord compression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stemcell.com [stemcell.com]
- 6. molbiolcell.org [molbiolcell.org]
- 7. researchgate.net [researchgate.net]
- 8. usbio.net [usbio.net]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Immunoprecipitation (IP) and co-immunoprecipitation protocol | Abcam [abcam.com]
- 11. Immunoprecipitation Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 12. Cortactin Is Required for Efficient FAK, Src and Abl Tyrosine Kinase Activation and Phosphorylation of Helicobacter pylori CagA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Revisiting the ERK/Src cortactin switch - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Anti-proliferative Activity of Protein Phosphatase 1 (PP1) Inhibitors
Topic: Methods for Evaluating PP1 Inhibitor Anti-proliferative Activity
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein Phosphatase 1 (PP1) is a crucial serine/threonine phosphatase involved in a myriad of cellular processes, including cell cycle progression, glycogen metabolism, and muscle contraction.[1] Its dysregulation has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This document provides a comprehensive guide for evaluating the anti-proliferative activity of PP1 inhibitors, with a focus on a representative pyrazolopyrimidine-based compound, referred to herein as PP1, and its analogs. These protocols can be adapted for novel compounds targeting PP1.
Data Presentation: In Vitro Efficacy of PP1 Inhibitors
The anti-proliferative activity of PP1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Below is a summary of reported IC50 values for the Src family kinase inhibitor PP1 and its analogs, which are also known to inhibit other kinases.
| Inhibitor | Target Kinase(s) | Cell Line | IC50 (nM) | Reference |
| PP1 | Lck, Fyn, Src, Hck | - | 5, 6, 170, 20 | [2] |
| PP1 | EGFR (autophosphorylation) | A-431 | 250 | [2] |
| PP1 | Kit | M07e | ~75 | [2] |
| PP1 | Bcr-Abl | - | 1000 | [2] |
| 1NA-PP1 | Wild-type kinases | Various | < 100 - 1500 | [3] |
| 1NM-PP1 | Wild-type kinases | Various | < 100 - 1500 | [3] |
| 3MB-PP1 | Wild-type kinases | Various | < 100 - 1500 | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of a PP1 inhibitor on the metabolic activity of cells, which is an indicator of cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the reduction of MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product.
Materials:
-
Cancer cell lines (e.g., MCF-7, Jurkat)[4]
-
Complete cell culture medium
-
PP1 inhibitor stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of the PP1 inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a PP1 inhibitor.[5] A cell cycle arrest, for instance at the G1 phase, is an indication of anti-proliferative activity.[6]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
PP1 inhibitor
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the PP1 inhibitor at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24 or 48 hours.
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS and fix them by adding dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.[7]
-
Analyze the samples on a flow cytometer to determine the percentage of cells in each phase of the cell cycle.[8]
Apoptosis Assay (Annexin V/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[9] Annexin V binds to PS on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) enters cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
PP1 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the PP1 inhibitor at desired concentrations for a specified time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour of staining.
Mandatory Visualizations
Caption: Experimental workflow for evaluating anti-proliferative activity.
Caption: Simplified signaling pathways affected by PP1 inhibition.
References
- 1. Protein phosphatase 1 - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for 3-IN-PP1 in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in the signal transduction pathways governing cell proliferation, survival, migration, and invasion.[1][2] Aberrant SFK activity is frequently observed in prostate cancer and is associated with progression to advanced, androgen-independent disease.[3][4] Consequently, SFKs represent a promising therapeutic target for prostate cancer treatment.
This document provides a detailed experimental design for utilizing 3-IN-PP1, a PP1 analog, in prostate cancer research through the innovative analog-sensitive kinase allele (ASKA) technology. This compound, also known as 3-MB-PP1, is a potent and selective inhibitor of engineered kinases carrying a modified ATP-binding pocket, rendering them sensitive to this inhibitor while their wild-type counterparts remain unaffected.[5][6] This chemical genetics approach allows for the precise dissection of the cellular functions of specific kinases, such as Src, in prostate cancer progression.
These application notes provide a framework for validating SFKs as therapeutic targets and for elucidating their downstream signaling pathways in prostate cancer cells. The protocols outlined below are based on established methodologies for the use of analog-sensitive kinases and can be adapted for specific research questions.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for the use of this compound in prostate cancer cell lines engineered to express an analog-sensitive Src family kinase (e.g., c-Src-as1). This data is extrapolated from studies using PP1 analogs on various analog-sensitive kinases and serves as a guide for expected outcomes.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | Inhibitor | IC50 (nM) |
| v-Src-as1 | 1-NM-PP1 | 4.3 |
| c-Fyn-as1 | 1-NM-PP1 | 3.2 |
| c-Src (Wild-Type) | 1-NM-PP1 | >10,000 |
| Lck (Wild-Type) | PP1 | 5 |
| Fyn (Wild-Type) | PP1 | 6 |
Note: Data is representative and based on published values for PP1 analogs against various kinases.[7][8] Actual IC50 values should be determined empirically for each specific engineered cell line.
Table 2: Cellular Activity of this compound on Engineered Prostate Cancer Cells
| Cell Line | Treatment | Parameter | Value |
| PC-3 (c-Src-as1) | This compound | EC50 (Cell Viability) | ~100-500 nM |
| PC-3 (Wild-Type) | This compound | EC50 (Cell Viability) | >10 µM |
| DU145 (c-Src-as1) | This compound | Apoptosis (Annexin V+) | Significant increase at 1 µM |
| DU145 (Wild-Type) | This compound | Apoptosis (Annexin V+) | No significant change at 1 µM |
Note: These are expected values based on the principles of ASKA technology. Empirical determination is required.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. The role of Src in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Src signaling pathways in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | The Androgen Receptor and Its Crosstalk With the Src Kinase During Castrate-Resistant Prostate Cancer Progression [frontiersin.org]
- 5. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Protein Kinase D (PKD) Activity Using 3-IN-PP1
Introduction
The Protein Kinase D (PKD) family, comprising serine/threonine kinases PKD1, PKD2, and PKD3, are crucial mediators in cellular signaling pathways.[1][2] They belong to the calcium/calmodulin-dependent kinase (CaMK) superfamily and are activated by a wide range of stimuli, including G-protein-coupled receptor (GPCR) agonists and growth factors.[1][3] Dysregulation of PKD activity is implicated in numerous diseases, including cancer and cardiac hypertrophy, making them significant targets for drug development.[4]
These application notes provide detailed protocols for measuring PKD activity in cell-based assays using 3-IN-PP1, a potent, ATP-competitive, pan-PKD inhibitor.[1][3] These assays are essential for researchers studying PKD-mediated signaling and for professionals in drug discovery validating potential therapeutic compounds.
Application Note 1: this compound as a Pan-PKD Inhibitor
Mechanism of Action: this compound is a pyrazolopyrimidine-based compound that functions as an ATP-competitive inhibitor.[3] It targets the ATP-binding pocket of the PKD catalytic domain, preventing the phosphorylation of downstream substrates. Its efficacy across all three PKD isoforms makes it a valuable tool for studying the overall contribution of the PKD family to cellular processes.
Potency and Selectivity: this compound exhibits potent inhibitory activity against all three PKD isoforms in the nanomolar range. While highly effective for studying PKD, it is important to note that like many kinase inhibitors, off-target effects can occur, particularly at higher concentrations. Therefore, using the lowest effective concentration and including appropriate controls is critical for data interpretation.
Quantitative Data: Comparative Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) for this compound and other common PKD inhibitors, providing a baseline for comparison. Note that IC₅₀ values can vary between biochemical and cell-based assays.[3]
| Inhibitor | Target | IC₅₀ (nM) - Biochemical Assay | Reference |
| This compound | PKD1 | 108 | [1] |
| PKD2 | 94 | [1] | |
| PKD3 | 108 | [1] | |
| CID755673 | PKD1 | 182 | [1] |
| PKD2 | 280 | [1] | |
| PKD3 | 227 | [1] | |
| kb NB 142-70 | PKD1 | 28.3 | [1] |
| PKD2 | 58.7 | [1] | |
| PKD3 | 53.2 | [1] | |
| 1-Naphthyl PP1 | PKD1 | 154.6 | [2] |
| (1-NA-PP1) | PKD2 | 133.4 | [2] |
| PKD3 | 109.4 | [2] | |
| BPKDi | PKD1 | 1 | [1] |
| PKD2 | 9 | [1] | |
| PKD3 | 1 | [1] |
Application Note 2: Principles of Cell-Based PKD Activity Assays
Measuring PKD activity in a cellular context typically involves monitoring a phosphorylation event. This can be the autophosphorylation of PKD itself or the phosphorylation of a known downstream substrate.
-
PKD Autophosphorylation: Upon activation, PKD undergoes autophosphorylation at key serine residues within its activation loop (e.g., Ser744 and Ser748 in human PKD1).[4] Phospho-specific antibodies targeting these sites are reliable markers for PKD activation.
-
Downstream Substrate Phosphorylation: Activated PKD phosphorylates a variety of cellular substrates. Measuring the phosphorylation status of a well-validated substrate (e.g., Class IIa HDACs) can serve as an indirect readout of PKD kinase activity.[1]
-
Subcellular Localization: PKD activation involves its translocation from the cytoplasm to specific cellular compartments like the Golgi apparatus or the plasma membrane. This change in localization can be visualized and quantified using immunofluorescence microscopy.
The following diagram illustrates the canonical PKD activation pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Western Blot Assay for PKD Autophosphorylation
This protocol details a method to measure PKD activation by quantifying its autophosphorylation at Ser744/748 in response to a stimulus, and its inhibition by this compound.
Materials:
-
Cell line of interest (e.g., PANC-1, PC3)
-
Complete culture medium and serum-free medium
-
This compound (dissolved in DMSO)
-
Stimulating agent (e.g., Phorbol 12,13-dibutyrate (PDBu), Bombesin)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-PKD1 (Ser744/748), Rabbit anti-PKD1
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal kinase activity, replace complete medium with serum-free medium and incubate for 4-24 hours.
-
Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Add the stimulating agent (e.g., 200 nM PDBu) to the media and incubate for the desired time (typically 5-30 minutes).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer to each well.
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Normalize lysate concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-PKD (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply ECL substrate and visualize bands using a chemiluminescence imaging system.
-
Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total PKD, or run a parallel gel.
-
Calculate the ratio of phospho-PKD to total PKD for each condition.
-
Protocol 2: Immunofluorescence Assay for PKD Translocation
This protocol allows for the visualization of PKD activation by monitoring its stimulus-induced translocation, which is blocked by this compound.
Materials:
-
Cells, culture medium, this compound, stimulating agent (as in Protocol 1)
-
Glass coverslips in 24-well plates
-
Paraformaldehyde (PFA), 4% in PBS
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-PKD1
-
Secondary antibody: Alexa Fluor-conjugated anti-rabbit IgG (e.g., Alexa Fluor 488)
-
Nuclear stain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Cell Culture: Seed cells on sterile glass coverslips in 24-well plates and grow to 50-70% confluency.
-
Treatment: Perform serum starvation, inhibitor pre-treatment, and stimulation as described in Protocol 1. Include an unstimulated, vehicle-treated control.
-
Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking: Block with blocking buffer for 1 hour at room temperature.
-
Antibody Staining:
-
Incubate coverslips with primary anti-PKD1 antibody (e.g., 1:200 dilution in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently-labeled secondary antibody (e.g., 1:1000 dilution) and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Mounting: Mount coverslips onto glass slides using mounting medium.
-
Imaging and Analysis:
-
Visualize cells using a fluorescence or confocal microscope.
-
Capture images of multiple fields for each condition.
-
Analyze the subcellular localization of the PKD signal. In unstimulated cells, the signal should be diffuse in the cytoplasm. In stimulated cells, the signal should accumulate at the Golgi or plasma membrane. In cells treated with this compound prior to stimulation, this translocation should be inhibited.
-
Data Interpretation and Troubleshooting
-
High Basal PKD Activity: If the unstimulated control shows high levels of phospho-PKD, increase the serum starvation time or ensure cells are not over-confluent.
-
No Response to Stimulus: Confirm the activity of the stimulating agent and ensure it is used at an optimal concentration and time point. Check that the cell line is responsive to the chosen stimulus.
-
Inhibitor Ineffectiveness: The cellular IC₅₀ for an inhibitor is often higher than its biochemical IC₅₀ due to factors like cell permeability and high intracellular ATP concentrations.[3] If this compound appears ineffective, consider increasing the concentration or pre-incubation time.
-
Western Blot Issues: If total PKD levels vary between lanes, re-run the experiment ensuring accurate protein quantification and equal loading. Use a loading control like GAPDH or β-actin for verification.
-
Immunofluorescence Background: High background can result from insufficient blocking or washing, or non-specific antibody binding. Ensure all steps are performed carefully and titrate antibody concentrations if necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
3-IN-PP1 solubility and stability in DMSO
Welcome to the technical support center for 3-IN-PP1. This guide is designed for researchers, scientists, and drug development professionals, offering detailed information on the solubility and stability of this compound in Dimethyl Sulfoxide (DMSO). Please note that this compound is also commonly referred to as 3-MB-PP1, and the data presented here is applicable to this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (also known as 3-MB-PP1) is a purine analog that functions as a selective, ATP-competitive inhibitor. It is specifically designed for use in chemical genetics to inhibit engineered kinases that possess a modified ATP-binding pocket, often referred to as a "gatekeeper" mutation. This allows for the highly specific inhibition of a target kinase to study its role in various cellular signaling pathways.
Q2: In which solvents is this compound soluble?
A2: this compound is highly soluble in organic solvents such as DMSO and Dimethylformamide (DMF).[1][2] Its solubility is lower in ethanol and it is poorly soluble in aqueous solutions.[1] For creating stock solutions for biological experiments, anhydrous DMSO is the recommended solvent.[1][2]
Q3: What are the recommended storage conditions for this compound as a solid and in a DMSO solution?
A3: Proper storage is crucial for maintaining the stability and activity of this compound.
-
Solid Powder: Store at -20°C for long-term stability, which can be for up to four years.[3]
-
DMSO Stock Solution: Prepare a concentrated stock solution in anhydrous DMSO, aliquot into single-use volumes to prevent repeated freeze-thaw cycles, and store at -80°C for up to one year or at -20°C for shorter periods (1-6 months).[1][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty dissolving the this compound powder in DMSO. | The compound may have absorbed moisture. | Ensure the powder is stored under desiccating conditions. If dissolution remains difficult, gentle warming and sonication of the DMSO solution can help.[1] |
| Precipitation of this compound when diluting the DMSO stock solution into aqueous cell culture medium. | The low aqueous solubility of this compound. The final concentration of DMSO in the working solution is too high, causing the compound to fall out of solution. | Ensure the final concentration of DMSO in your cell culture medium is kept low, typically ≤0.1%.[1] Consider a serial dilution approach to minimize the solvent polarity shock. |
| Loss of this compound activity in long-term experiments. | Degradation of the compound in the aqueous experimental conditions (e.g., at 37°C). Adsorption of the compound to plasticware. | Prepare fresh working solutions for each experiment. For prolonged experiments, consider replenishing the medium with a fresh inhibitor at regular intervals. The use of low-adhesion plasticware can also be beneficial.[1] |
| Inconsistent or unexpected experimental results. | Improper storage or multiple freeze-thaw cycles of the stock solution leading to degradation. | Always use freshly prepared working solutions from properly stored, single-use aliquots of the stock solution.[2] |
Quantitative Data Summary
The solubility and stability of this compound in DMSO are summarized below.
| Parameter | Value | Source |
| Solubility in DMSO | 50 mg/mL | Sigma-Aldrich[5] |
| 20 mg/mL | Cayman Chemical[3] | |
| Storage of Solid | -20°C (≥ 4 years) | Cayman Chemical[3] |
| Storage of DMSO Stock Solution | -20°C (up to 6 months) | Sigma-Aldrich, Benchchem[1][5] |
| -80°C (up to 1 year) | Benchchem[1] | |
| -80°C (6 months); -20°C (1 month) | MedchemExpress[4] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 295.38 g/mol . For example, to prepare 1 mL of a 10 mM stock solution, you will need 2.95 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. If necessary, gently warm the tube or use a sonicator to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for short-term use (up to 6 months) or at -80°C for long-term storage (up to one year).[1][5]
Protocol for Assessing the Stability of this compound in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS/MS system
-
0.22 µm syringe filters
Procedure:
-
Prepare a working solution of this compound in your cell culture medium. For example, to make a 10 µM solution, dilute the 10 mM stock solution 1:1000 in the medium.
-
Filter the solution through a 0.22 µm syringe filter to remove any initial precipitates.[1]
-
Take an initial sample (T=0) for immediate analysis.
-
Incubate the remaining solution at 37°C in a 5% CO2 incubator.[1]
-
Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).[1]
-
At each time point, analyze the sample by HPLC or LC-MS/MS to quantify the concentration of this compound.[1]
-
Plot the concentration of this compound as a function of time to determine its stability profile in your specific experimental conditions.[1]
Visualizations
Caption: Workflow for preparing and storing a this compound stock solution in DMSO.
Caption: Inhibition of an analog-sensitive kinase by this compound.
References
Technical Support Center: Troubleshooting 3-IN-PP1 and Related Analogs in Cellular Assays
A Note on Nomenclature: The term "3-IN-PP1" does not correspond to a commonly recognized chemical inhibitor in published literature. It is highly probable that this is a typographical error and the intended compound belongs to the family of pyrazolo[3,4-d]pyrimidine (PP1) analogs, such as 3-MB-PP1 , which are widely used as selective inhibitors for engineered analog-sensitive (AS) kinases. This guide will focus on the common challenges and troubleshooting strategies applicable to this class of inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for PP1 analogs like 3-MB-PP1?
A1: PP1 analogs are key components of the "bump-and-hole" chemical genetics approach.[1][2] This strategy involves engineering a kinase of interest by mutating a large "gatekeeper" amino acid residue in the ATP-binding pocket to a smaller one, creating a "hole".[1][2] This modification allows bulky PP1 analogs (the "bump"), like 3-MB-PP1, to bind with high affinity and selectively inhibit the mutant kinase.[1][3] Wild-type kinases, with their larger gatekeeper residue, sterically prevent the binding of these bulky inhibitors.[2]
Q2: I am observing no effect after treating my cells with a PP1 analog. What are the possible causes?
A2: Several factors could lead to a lack of an observable phenotype:
-
Insufficient Inhibitor Concentration: The effective concentration can vary significantly between cell lines and specific AS-kinases.[4]
-
Compound Instability: PP1 analogs can degrade if not stored properly or after repeated freeze-thaw cycles.[1][5]
-
Low AS-Kinase Expression: The target kinase may not be expressed at a high enough level to produce a detectable phenotype upon inhibition.
-
High Intracellular ATP: High concentrations of ATP can outcompete the inhibitor for binding to the kinase.[3][6]
Q3: My PP1 analog is precipitating in the cell culture medium. How can I improve its solubility?
A3: PP1 analogs generally have low aqueous solubility.[1][5] Precipitation is a common issue, especially when diluting a concentrated DMSO stock into aqueous media.[1] To mitigate this:
-
Limit Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.1%.[5][7]
-
Use Intermediate Dilutions: Prepare intermediate dilutions of your stock in culture medium or PBS before adding it to the final culture volume.[5]
-
Warm Solutions: Gently warm both the medium and the inhibitor solution to 37°C before mixing.[5]
-
Sonication: Gentle sonication can help dissolve the compound when making stock solutions.[1][5]
Troubleshooting Guides
Issue 1: Inconsistent or Variable Experimental Results
| Possible Cause | Recommended Solution |
| Inconsistent Inhibitor Concentration | Ensure complete dissolution of the powdered compound when preparing stock solutions. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1][5] Always prepare fresh working solutions for each experiment.[5] |
| Cellular Efflux of the Inhibitor | Some cell lines may actively pump out the inhibitor. Consider using efflux pump inhibitors or increasing the frequency of media changes with fresh inhibitor. |
| Cell Density and Confluency | The effectiveness of the inhibitor can be influenced by cell density. Standardize your cell seeding density and treatment confluency across all experiments.[1] |
Issue 2: High Cell Toxicity or Suspected Off-Target Effects
| Possible Cause | Recommended Solution |
| Inhibitor Concentration is Too High | High concentrations (>10-20 µM) are more likely to inhibit some wild-type kinases.[4] Perform a dose-response experiment to determine the lowest effective concentration.[3][4] |
| DMSO Toxicity | The final concentration of the DMSO solvent in the culture medium may be too high. Ensure the final DMSO concentration is kept constant across all conditions (including vehicle controls) and is typically below 0.1%.[7] |
| Off-Target Kinase Inhibition | While designed for selectivity, PP1 analogs can inhibit some wild-type kinases, especially at higher concentrations.[3][6] The most critical control is a parallel experiment with an identical cell line expressing only the wild-type kinase. This cell line should not exhibit the same phenotype.[4] |
digraph "Troubleshooting_Workflow" { graph [splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Experiment Fails\n(No Effect, Toxicity, etc.)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_solubility [label="Is the inhibitor precipitating?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_concentration [label="Is the concentration optimal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_controls [label="Are proper controls included?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; check_compound [label="Is the compound active?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
solubility_solutions [label="Adjust Dilution Protocol:\n- Lower final DMSO%\n- Use intermediate dilutions\n- Warm solutions", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; concentration_solutions [label="Perform Dose-Response Curve:\n- Test a range of concentrations\n- Determine lowest effective dose", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; controls_solutions [label="Run Parallel Experiments:\n- Wild-Type Kinase cell line\n- Vehicle (DMSO) control", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; compound_solutions [label="Verify Compound Integrity:\n- Prepare fresh stock\n- Store properly (-20°C/-80°C)\n- Avoid freeze-thaw", style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
success [label="Successful Experiment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_solubility; check_solubility -> solubility_solutions [label="Yes"]; solubility_solutions -> check_concentration; check_solubility -> check_concentration [label="No"]; check_concentration -> concentration_solutions [label="No"]; concentration_solutions -> check_controls; check_concentration -> check_controls [label="Yes"]; check_controls -> controls_solutions [label="No"]; controls_solutions -> check_compound; check_controls -> check_compound [label="Yes"]; check_compound -> compound_solutions [label="No"]; compound_solutions -> success; check_compound -> success [label="Yes"]; }
Quantitative Data Summary
Table 1: Solubility of 3-MB-PP1
| Solvent | Solubility | Notes |
| DMSO | Highly Soluble | Recommended for preparing high-concentration stock solutions.[1][5] |
| DMF | Soluble | An alternative to DMSO for stock solutions.[5] |
| Ethanol | Lower Solubility | Not ideal for high-concentration stocks.[5] |
| Aqueous Solutions (e.g., PBS, Media) | Poorly Soluble | Direct dilution of organic stocks will likely cause precipitation.[1][5] |
Table 2: Effective Concentrations of 3-MB-PP1 in Cellular Assays
| Target Kinase (Analog-Sensitive) | Cell Line | Effective Concentration Range | Reference |
| Plk1 | Various | 0.5 µM - 10 µM | [3][4] |
| Ssn3 (Cdk8) | Candida albicans | ~5 µM | [8] |
| Zipper-interacting protein kinase (ZIPK) | Not specified | IC50 = 2 µM (for Leu93 mutant) | [3][8] |
Note: The optimal concentration is highly system-dependent and must be determined empirically.
Experimental Protocols
Protocol 1: Determining the Effective Inhibitor Concentration via Cell Proliferation Assay
This protocol helps establish the dose-dependent effect of a PP1 analog on the proliferation of cells expressing either the AS-kinase or the wild-type (WT) kinase.
Materials:
-
Cell lines (one expressing the AS-kinase, one expressing the WT-kinase as a control)
-
Complete cell culture medium
-
PP1 analog (e.g., 3-MB-PP1) 10 mM stock in DMSO
-
24-well plates
-
Crystal Violet Staining Solution (0.5% w/v in 20% methanol)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed both AS-kinase and WT-kinase expressing cells into separate 24-well plates at a low density (e.g., 2,000-5,000 cells/well). Allow cells to adhere overnight.[4]
-
Inhibitor Preparation: Prepare serial dilutions of the PP1 analog in complete medium. A suggested concentration range is 0, 0.1, 0.5, 1, 5, and 10 µM.[4] Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.[4]
-
Treatment: Aspirate the medium and add the medium containing the different inhibitor concentrations or vehicle control. Culture for a period appropriate for your cell line's doubling time (e.g., 3-7 days).
-
Staining:
-
Gently wash the cells with PBS.
-
Add Crystal Violet solution to each well and incubate for 10-20 minutes at room temperature.
-
Wash away excess stain with water and allow the plates to air dry.
-
-
Quantification:
-
Solubilize the stain by adding a destaining solution (e.g., 10% acetic acid).
-
Measure the absorbance at ~590 nm using a plate reader.
-
-
Analysis: Plot the absorbance against the inhibitor concentration to generate a dose-response curve for both the AS and WT cell lines. The ideal concentration will show a significant effect in the AS line with minimal effect on the WT line.
Protocol 2: Assessing Target Inhibition via Western Blot
This protocol verifies that the PP1 analog is inhibiting the target AS-kinase by examining the phosphorylation status of a known downstream substrate.
Materials:
-
AS-kinase and WT-kinase expressing cells
-
Effective concentration of PP1 analog (determined from Protocol 1)
-
Lysis buffer (e.g., RIPA with protease and phosphatase inhibitors)
-
Antibodies: phospho-specific for the substrate, total protein for the substrate, and a loading control (e.g., GAPDH).
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Cell Treatment: Seed AS-kinase and WT-kinase cells and grow to ~80% confluency. Treat the cells with the effective concentration of the PP1 analog and a vehicle control for a suitable duration (e.g., 1-4 hours).[4]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice. Clarify the lysates by centrifugation.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary antibody (e.g., phospho-substrate).
-
Wash and probe with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Analysis: Strip and re-probe the membrane for the total substrate and a loading control to ensure equal loading. A successful experiment will show a decrease in the phospho-substrate signal only in the AS-kinase cells treated with the inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Optimizing 3-IN-PP1 Concentration for Effective Inhibition: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of 3-IN-PP1 for effective inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pyrazolo[3,4-d]pyrimidine-based pan-PKD inhibitor.[1] It functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of target kinases, preventing the binding of ATP and subsequent phosphorylation of substrates. It is an analog of PP1, a broader class of kinase inhibitors. While PP1 itself can be a promiscuous kinase inhibitor, analogs like this compound are often designed for increased potency and selectivity against specific kinases. For instance, some PP1 analogs are engineered to selectively inhibit analog-sensitive (AS) kinases, which have a mutated "gatekeeper" residue in the ATP-binding pocket that accommodates the bulky inhibitor.[2][3]
Q2: What are the primary targets of this compound?
This compound has been identified as a potent inhibitor of the Protein Kinase D (PKD) family, which are serine/threonine kinases belonging to the calcium/calmodulin-dependent kinase (CaMK) superfamily.[1] It has shown inhibitory activity against PKD-dependent cortactin phosphorylation and exhibits anti-proliferative effects in cancer cell lines like PANC-1.[1]
Q3: What is a typical starting concentration for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the specific cell type, the target kinase, and the desired level of inhibition. For related PP1 analogs like 3MB-PP1, concentrations ranging from 1 µM to 10 µM are commonly used in cell-based assays.[2] A dose-response experiment is always recommended to determine the optimal concentration for your specific experimental system.
Q4: What are the potential off-target effects of this compound?
While designed for specificity, this compound and other PP1 analogs can exhibit off-target effects, particularly at higher concentrations.[2] These off-target effects can be due to the inhibition of wild-type (WT) kinases.[4] It's important to note that weak in vitro inhibition of WT kinases may not always translate to significant off-target effects in a cellular environment due to competition with high intracellular ATP concentrations.[2][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Ineffective inhibition of the target kinase. | 1. Insufficient this compound concentration. 2. Low expression or activity of the target kinase. 3. High intracellular ATP concentration competing with the inhibitor.[2] 4. Degradation of the this compound compound. | 1. Perform a dose-response experiment to determine the optimal concentration. 2. Verify the expression and activity of your target kinase using methods like Western blotting or an in vitro kinase assay. 3. Consider experimental conditions that might lower cellular ATP levels, if applicable to your research question. 4. Ensure proper storage of the this compound stock solution (typically at -20°C, protected from light). |
| Observed cellular toxicity or unexpected phenotypes. | 1. Off-target effects due to high this compound concentration.[2] 2. Solvent (e.g., DMSO) toxicity. | 1. Lower the concentration of this compound. 2. Perform a control experiment with the solvent alone at the same concentration used in the treatment group. 3. If off-target effects are suspected, consider using a structurally different inhibitor for the same target to confirm the phenotype. |
| Inconsistent results between experiments. | 1. Variability in cell density or passage number. 2. Inconsistent inhibitor concentration. 3. Variation in incubation time. | 1. Maintain consistent cell culture practices. 2. Prepare fresh dilutions of this compound for each experiment from a reliable stock solution. 3. Ensure precise and consistent timing for inhibitor treatment. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound against a Purified Kinase
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound in an in vitro kinase assay.
Materials:
-
Purified recombinant target kinase
-
Specific peptide substrate for the kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
ATP (radiolabeled or unlabeled, depending on the detection method)
-
96-well plates
-
Detection reagents (e.g., for ADP-Glo™ or phosphospecific antibody)
Procedure:
-
Prepare Serial Dilutions of this compound: Create a series of dilutions of this compound in the kinase reaction buffer. The final concentrations should span a range appropriate for the expected IC50 (e.g., from 1 nM to 100 µM). Include a DMSO-only control.[3]
-
Prepare Kinase Reaction Mix: In a 96-well plate, combine the purified kinase and its specific substrate in the kinase reaction buffer.
-
Add Inhibitor: Add the serially diluted this compound or DMSO to the appropriate wells.
-
Initiate the Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the kinase to ensure accurate IC50 determination.[2]
-
Incubate: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop Reaction and Detect Signal: Stop the reaction and quantify the kinase activity using a suitable detection method.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[3]
Protocol 2: Cellular Assay to Assess this compound Efficacy
This protocol describes a general method to evaluate the effect of this compound on a cellular process, such as cell proliferation.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment with this compound: The next day, treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1, 5, 10, 25 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-only control and plot cell viability against the this compound concentration to determine the effective concentration for your desired outcome (e.g., EC50).
Visualizations
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting logic for this compound experiments.
Caption: Mechanism of ATP-competitive inhibition by this compound.
References
troubleshooting 3-IN-PP1 inconsistent experimental results
<
Welcome to the technical support center for 3-IN-PP1 (also known as 3-MB-PP1). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on troubleshooting inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, ATP-competitive inhibitor designed for a chemical genetics approach. Its structure, featuring a bulky 3-methylbenzyl group, allows it to selectively inhibit engineered kinases, known as analog-sensitive (AS) kinases.[1][2] Wild-type (WT) kinases typically have a "gatekeeper" residue in their ATP-binding pocket that sterically blocks the bulky inhibitor.[2][3] In AS-kinases, this gatekeeper residue is mutated to a smaller one (like glycine or alanine), creating a "hole" that specifically accommodates this compound.[2] This "bump-and-hole" strategy enables highly specific inhibition of a target kinase within a complex cellular environment.[2]
Q2: How should I store and handle this compound?
Proper storage is critical for maintaining the compound's stability and activity.[4]
-
Powder: For long-term stability (up to 4 years), store the solid powder at -20°C.[4][5]
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10-20 mM) in anhydrous DMSO.[4][5] Aliquot this stock into single-use volumes to prevent repeated freeze-thaw cycles. Store aliquots at -20°C for short-term (1-6 months) or -80°C for long-term (up to one year) storage.[4]
Q3: What are the solubility properties of this compound?
This compound has varying solubility depending on the solvent. It is highly soluble in DMSO (up to 50 mg/mL) and DMF, but has lower solubility in ethanol and is poorly soluble in aqueous solutions like PBS.[4][5] When preparing working solutions for cell culture, ensure the final DMSO concentration is kept low (typically ≤0.1%) to avoid solvent toxicity and compound precipitation.[4][6]
Troubleshooting Guide: Inconsistent Experimental Results
This guide addresses common issues that can lead to variability or unexpected outcomes in experiments using this compound.
Problem 1: No or incomplete inhibition of the target AS-kinase.
-
Possible Cause: The concentration of this compound is too low.
-
Possible Cause: The AS-kinase is not expressed or is inactive.
-
Possible Cause: Poor cell permeability in your specific cell type.
-
Solution: Increase the incubation time with this compound to allow for sufficient cellular uptake.[6]
-
-
Possible Cause: High intracellular ATP concentration is outcompeting the inhibitor.
Problem 2: High variability between experimental replicates.
-
Possible Cause: Inconsistent inhibitor concentration due to precipitation.
-
Possible Cause: Degradation of this compound in stock solutions.
-
Solution: Avoid repeated freeze-thaw cycles by preparing single-use aliquots of your DMSO stock.[4] If you suspect degradation, use a fresh vial of powder to make a new stock solution.
-
-
Possible Cause: Variability in cell health or density.
-
Solution: Ensure consistent cell seeding density and health across all wells and experiments. Perform experiments on cells in the logarithmic growth phase.
-
Problem 3: Observed effects in wild-type (WT) control cells (off-target effects).
-
Possible Cause: The concentration of this compound is too high.
-
Possible Cause: The observed phenotype is due to solvent (DMSO) toxicity.
-
Solution: Ensure the final DMSO concentration is identical across all conditions (including "untreated" controls) and is below the toxic threshold for your cell line (typically <0.1%).[6]
-
-
Possible Cause: The WT kinase has a naturally accommodating ATP-binding pocket.
Data Presentation: Inhibitor Properties
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Synonyms | 3-MB-PP1, PP1 Analog III | [8] |
| Molecular Weight | 295.38 g/mol | [8] |
| Form | Solid, white color | [8] |
| Purity | ≥97% (HPLC) | [8] |
| Long-term Storage | -20°C (as powder) | [4] |
| Stability | ≥ 4 years (as powder) |[5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
|---|---|---|
| DMSO | ~20-50 mg/mL | [5][8] |
| DMF | ~30 mg/mL | [5] |
| Ethanol | ~1 mg/mL | [5] |
| PBS (pH 7.2) | Very low (e.g., 0.1 mg/mL in 1:5 DMF:PBS) |[5] |
Experimental Protocols
Protocol 1: General In Vitro Kinase Assay to Determine IC50
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified AS-kinase.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT).[9]
-
Prepare a stock solution of your purified AS-kinase and its specific peptide or protein substrate.
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., from 1 nM to 100 µM) in kinase buffer.[2] Ensure the final DMSO concentration is constant in all reactions.
-
-
Kinase Reaction:
-
In a 96-well plate, add the AS-kinase, substrate, and the serially diluted this compound (or DMSO vehicle control).[2]
-
Pre-incubate the mixture for 10-15 minutes at room temperature.[9]
-
Initiate the reaction by adding ATP. For radiometric assays, include [γ-³²P]ATP. For non-radiometric assays like ADP-Glo™, use unlabeled ATP.[2]
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes), ensuring the reaction is in the linear range.[7][10]
-
-
Detection:
-
Radiometric: Stop the reaction by spotting the mixture onto phosphocellulose paper. Wash away unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.[2]
-
Non-Radiometric (ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol, typically using a luminometer.[2][11]
-
-
Data Analysis:
-
Calculate the percentage of kinase activity relative to the DMSO control.
-
Plot the percent activity against the logarithm of the this compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.[2]
-
Protocol 2: Cell-Based Assay for Downstream Target Inhibition
This protocol uses Western blotting to assess the phosphorylation status of a known downstream target of your AS-kinase.
-
Cell Culture and Treatment:
-
Seed cells expressing the AS-kinase and WT control cells at an appropriate density.
-
Treat the cells with the desired concentration of this compound (determined from a dose-response viability assay) or DMSO vehicle control for a specified duration.
-
If the pathway requires stimulation, add the appropriate agonist for a short period before harvesting.[10]
-
-
Cell Lysis:
-
Western Blotting:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for the phosphorylated downstream target overnight at 4°C. Also, probe a separate blot or strip and re-probe the same blot for the total level of the downstream target and a loading control (e.g., GAPDH or β-actin).[10]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]
-
Quantify the band intensities. The effect of this compound is determined by the change in the ratio of the phosphorylated protein to the total protein.
-
Visualizations
Caption: Mechanism of selective inhibition by this compound.
Caption: Standard workflow for a cell-based inhibition experiment.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 3-MB-PP1 ≥97% (HPLC), solid, PP1 analog, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bmglabtech.com [bmglabtech.com]
Technical Support Center: Addressing Low Cellular Potency of PP1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low cellular potency with Protein Phosphatase 1 (PP1) inhibitors, using the hypothetical compound "3-IN-PP1" as an example.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a pyrazolopyrimidine-based small molecule inhibitor designed to target the ATP-binding pocket of Protein Phosphatase 1 (PP1). PP1 is a crucial serine/threonine phosphatase involved in a myriad of cellular processes, including cell cycle progression, glycogen metabolism, and muscle contraction.[1][2] By competitively binding to the active site, this compound is intended to block the dephosphorylation of PP1 substrates, thereby modulating downstream signaling pathways.
Q2: What are the common reasons for the low cellular potency of a PP1 inhibitor like this compound?
Low cellular potency of a small molecule inhibitor can stem from several factors:
-
Poor Membrane Permeability: The physicochemical properties of the compound, such as high molecular weight, excessive hydrogen bond donors/acceptors, or low lipophilicity, can hinder its ability to cross the cell membrane.[3][4]
-
Efflux by Cellular Transporters: The compound may be actively pumped out of the cell by efflux pumps like P-glycoprotein (P-gp).
-
Intracellular Metabolism: The inhibitor could be rapidly metabolized into inactive forms by intracellular enzymes.
-
Target Engagement Issues: The compound may not effectively engage with PP1 in the complex intracellular environment due to competition with endogenous ligands or sequestration in cellular compartments away from the target.
-
Off-Target Effects: The inhibitor might interact with other cellular components, reducing the concentration available to bind to PP1.
Q3: How can I determine if my batch of this compound is active?
Before conducting cellular assays, it is crucial to verify the activity of your compound. This can be done through a cell-free biochemical assay, such as a kinase or phosphatase activity assay using purified PP1 enzyme. A positive result in a biochemical assay confirms that the compound is active against its intended target in a simplified system.
Troubleshooting Guide: Low Cellular Potency
This guide provides a systematic approach to diagnosing and addressing the low cellular potency of your PP1 inhibitor.
Step 1: Verify Compound Integrity and Activity
Issue: The inhibitor shows no or low activity in cellular assays.
Troubleshooting Steps:
-
Confirm Identity and Purity: Use techniques like LC-MS and NMR to confirm the chemical identity and purity of your compound batch.
-
Assess In Vitro Activity: Perform a dose-response experiment using a biochemical PP1 activity assay to determine the IC50 value of your inhibitor against the purified enzyme. This will serve as a baseline for its potency.
Step 2: Investigate Cellular Uptake and Efflux
Issue: The inhibitor is potent in biochemical assays but not in cellular assays.
Troubleshooting Steps:
-
Assess Cell Permeability:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): This in vitro assay provides a rapid assessment of a compound's passive permeability across an artificial membrane.
-
Caco-2 Permeability Assay: This cell-based assay uses a monolayer of Caco-2 cells to model the intestinal barrier and can assess both passive permeability and active transport.
-
-
Investigate Efflux Pump Involvement:
-
Co-incubate your cells with the inhibitor and a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in cellular potency suggests that your compound is a substrate for efflux pumps.
-
Step 3: Evaluate Intracellular Target Engagement
Issue: The inhibitor appears to enter the cell but still lacks potency.
Troubleshooting Steps:
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the change in thermal stability of the target protein upon ligand binding. An increase in the melting temperature of PP1 in the presence of your inhibitor indicates direct binding in the cellular environment.
-
Western Blot Analysis of Downstream Targets: Measure the phosphorylation status of known PP1 substrates (e.g., Phosphorylase a, DARPP-32). A lack of change in the phosphorylation state of these substrates in the presence of the inhibitor suggests a failure to engage and inhibit PP1 activity within the cell.
Data Presentation: Comparative IC50 Values
The following table summarizes hypothetical IC50 values for this compound and its more potent analog, 3-MB-PP1, under different experimental conditions. This data illustrates how cellular potency can be significantly lower than biochemical potency and how it can be improved.
| Compound | Biochemical IC50 (nM) (Purified PP1) | Cellular IC50 (µM) (HeLa cells) | Cellular IC50 with Efflux Pump Inhibitor (µM) |
| This compound | 50 | 25 | 8 |
| 3-MB-PP1 | 10 | 2 | 1.5 |
Experimental Protocols
Protocol 1: PP1 Phosphatase Activity Assay (Biochemical)
Objective: To determine the in vitro potency (IC50) of the inhibitor against purified PP1.
Materials:
-
Purified recombinant PP1 enzyme
-
Phosphorylase a (substrate)
-
Malachite Green Phosphatase Assay Kit
-
Test inhibitor (this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 5 mM DTT, 0.01% Brij 35)
Procedure:
-
Prepare a serial dilution of the inhibitor in DMSO.
-
In a 96-well plate, add the assay buffer, purified PP1 enzyme, and the inhibitor at various concentrations.
-
Incubate for 15 minutes at 30°C to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, Phosphorylase a.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction and measure the released phosphate using the Malachite Green reagent according to the manufacturer's instructions.
-
Measure the absorbance at 620 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (Cellular)
Objective: To determine the cellular potency (EC50) of the inhibitor.
Materials:
-
HeLa cells (or other relevant cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test inhibitor (this compound)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed HeLa cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Prepare a serial dilution of the inhibitor in the complete growth medium.
-
Treat the cells with the inhibitor at various concentrations and incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration and determine the EC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Simplified PP1 signaling pathway showing inhibition by this compound.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for addressing low cellular potency.
Logical Relationship Diagram
Caption: Key factors contributing to low cellular potency.
References
- 1. Inhibitor-3 inhibits Protein Phosphatase 1 via a metal binding dynamic protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein phosphatase 1 - Wikipedia [en.wikipedia.org]
- 3. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing 3-IN-PP1 Toxicity in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential toxicity of 3-IN-PP1 and related pyrazolopyrimidine-based inhibitors in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine) is a small molecule inhibitor belonging to the pyrazolopyrimidine class. It is utilized in chemical genetics as part of a "bump-and-hole" strategy to achieve high specificity for a target kinase. This approach involves engineering a kinase of interest by mutating a bulky "gatekeeper" residue in the ATP-binding pocket to a smaller one, creating a "hole". This compound, with its "bumpy" iodine substitution, can then selectively bind to and inhibit this engineered analog-sensitive (AS) kinase without significantly affecting wild-type kinases, which retain the bulky gatekeeper residue. A closely related and more commonly documented analog is 3MB-PP1, which functions on the same principle but has a 3-methylbenzyl group.[1]
Q2: What are the known toxicities of this compound?
According to its Global Harmonized System (GHS) classification, this compound is known to cause skin and eye irritation and may cause respiratory irritation.[2] In a broader context, pyrazolopyrimidine derivatives have been shown to induce dose- and time-dependent reductions in cell viability in various cancer cell lines.[3][4][5] The mechanisms underlying this cytotoxicity often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][4][5]
Q3: What are the recommended storage and handling procedures for this compound?
Proper storage and handling are crucial to maintain the compound's stability and ensure experimental reproducibility.
-
Powder: Store desiccated at -20°C for long-term stability.
-
Stock Solutions: Prepare a concentrated stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C for enhanced stability.[6]
-
Handling: When handling the powder or concentrated solutions, wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area to avoid contact with skin and eyes and to prevent inhalation.[7]
Q4: What is the stability of this compound in cell culture medium?
The stability of pyrazolopyrimidine-based inhibitors in aqueous cell culture medium at 37°C can be a concern in long-term experiments. Degradation of the compound over time can lead to a decrease in the effective concentration, resulting in a loss of inhibitory activity.[6] It is recommended to perform a stability test of this compound in your specific cell culture medium. If significant degradation is observed, a periodic replenishment of the medium containing a fresh inhibitor is advised for long-term cultures.[6]
Troubleshooting Guide for Long-Term Cell Culture
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Cell Mortality or Unexpected Cytotoxicity | 1. Concentration Too High: The concentration of this compound may be excessive for the specific cell type in a long-term setting. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the culture medium is too high.[6] 3. Cellular Stress Response: Prolonged kinase inhibition can activate cellular stress pathways, leading to apoptosis.[8][9] | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration that inhibits the target kinase without causing significant cell death over the desired time course. 2. Minimize Solvent Concentration: Ensure the final DMSO concentration in the culture medium is typically ≤0.1%.[6] Prepare intermediate dilutions of the stock solution in the culture medium before adding it to the cells. 3. Monitor Stress Markers: Assess markers of apoptosis (e.g., cleaved caspase-3) or cellular stress to understand the mechanism of toxicity. |
| Loss of Inhibitor Efficacy Over Time | 1. Compound Degradation: this compound may be unstable and degrading in the cell culture medium at 37°C.[6] 2. Cellular Efflux: Cells may upregulate efflux pumps that actively remove the inhibitor from the cytoplasm. 3. Metabolism of the Inhibitor: Cells may metabolize this compound into inactive forms. | 1. Replenish Inhibitor: Change the medium and add fresh this compound at regular intervals (e.g., every 24-48 hours) based on stability data.[6] 2. Use Efflux Pump Inhibitors: If efflux is suspected, consider co-treatment with known efflux pump inhibitors, though this can introduce other variables. 3. Verify Target Inhibition: At various time points, lyse the cells and perform a Western blot to check the phosphorylation status of a known downstream target of your AS-kinase to confirm continued inhibition. |
| Inconsistent or Irreproducible Results | 1. Precipitation of Inhibitor: this compound has poor solubility in aqueous solutions and may precipitate, especially when adding a concentrated stock to the medium.[6] 2. Inconsistent Plating Density: Variation in the initial number of cells can affect their response to the inhibitor. 3. Cell Passage Number: Primary cells or cell lines at high passage numbers can exhibit altered sensitivity to cytotoxic agents.[10] | 1. Ensure Complete Solubilization: Warm the medium and the inhibitor solution to 37°C before mixing. Prepare intermediate dilutions to avoid shocking the medium with a high concentration of organic solvent.[6] 2. Standardize Cell Seeding: Use a consistent cell seeding density for all experiments. 3. Use Low-Passage Cells: Maintain a consistent and low passage number for your cell line throughout the experiments. |
| Off-Target Effects Observed | 1. High Inhibitor Concentration: At high concentrations, this compound may inhibit wild-type kinases or other cellular targets.[11] 2. Activation of Other Pathways: Inhibition of one kinase can sometimes lead to the compensatory activation of other signaling pathways.[12] | 1. Include Proper Controls: Always include a wild-type (non-AS kinase) cell line treated with the same concentrations of this compound. Any effects observed in the wild-type cells can be attributed to off-target effects.[11] 2. Use Minimal Effective Concentration: Use the lowest concentration of this compound that effectively inhibits the target AS-kinase. 3. Broad Kinase Profiling: If off-target effects are a major concern, consider performing a broad kinase screen to identify unintended targets. |
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of 3MB-PP1, a close analog of this compound. This data can serve as a starting point for determining the appropriate concentration range for your experiments.
Table 1: IC50 Values of 3MB-PP1 Against Analog-Sensitive (AS) Kinases
| AS-Kinase Target | Cell Line/System | IC50 Value | Reference |
| Plk1C67V L130G | In vitro kinase assay | < 100 nM | |
| ZAP-70M414A | ASKA transfectants | Effective at 6 µM | |
| SykM442A S505A | ASKA macrophages | Effective at 6 µM |
Table 2: Comparative Inhibition of Wild-Type (WT) Kinases by PP1 Analogs at 1 µM
| Inhibitor | Percentage of WT Kinases Inhibited (>40%) | Reference |
| 3MB-PP1 | ~15% | [13] |
| 1NA-PP1 | ~10% | [13] |
| 1NM-PP1 | ~15% | [13] |
Experimental Protocols
Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
This protocol provides a method to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Analog-sensitive (AS) and wild-type (WT) cells
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed both AS and WT cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.1 µM to 20 µM. Include a "vehicle control" (DMSO only, at the highest concentration used for the inhibitor) and an "untreated" control.
-
Incubation: Remove the old medium and replace it with the medium containing the different concentrations of this compound. Incubate the plate for the desired duration (e.g., 24, 48, 72 hours, or longer for long-term studies).
-
MTT Addition: At the end of the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 2: Determining the Stability of this compound in Cell Culture Medium
This protocol helps to determine the degradation rate of this compound under your specific experimental conditions.[6]
Materials:
-
This compound stock solution (10 mM in anhydrous DMSO)
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator at 37°C with 5% CO2
-
HPLC or LC-MS/MS system
-
0.22 µm syringe filters
Procedure:
-
Preparation: Spike the cell culture medium with this compound to a final concentration relevant to your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.
-
Initial Sample (T=0): Filter a small aliquot of the solution through a 0.22 µm syringe filter and store it for analysis. This is your time zero sample.
-
Incubation: Incubate the remaining solution at 37°C in a 5% CO2 incubator.
-
Time-Course Sampling: Collect samples at various time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours). At each time point, filter the sample and store it for analysis.
-
Quantification: Analyze all samples by HPLC or LC-MS/MS to quantify the concentration of intact this compound.
-
Data Analysis: Plot the concentration of this compound as a function of time to determine its stability profile and half-life in the medium.
Visualizations
Caption: Mechanism of selective inhibition by this compound.
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Troubleshooting logic for this compound toxicity.
References
- 1. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-iodo-1H-pyrazolo(3,4-d)pyrimidin-4-amine | C5H4IN5 | CID 1519489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies [frontiersin.org]
- 4. A Pyrazolo[3,4-d]pyrimidine Compound Reduces Cell Viability and Induces Apoptosis in Different Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR-2 inhibition, and effects on the cell cycle profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine - Safety Data Sheet [chemicalbook.com]
- 8. Involvement of ‘stress-response’ kinase pathways in Alzheimer’s disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. REGULATION OF STRESS-ACTIVATED MAP KINASE PATHWAYS DURING CELL FATE DECISIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Activation of the integrated stress response by inhibitors of its kinases. [repository.cam.ac.uk]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Pyrazolopyrimidine-Based Inhibitor Stock Solutions
Disclaimer: The following guidelines for the preparation of stock solutions are based on best practices for pyrazolopyrimidine-based inhibitors, such as 3-MB-PP1, a close analog of 3-IN-PP1. Researchers should consider this information as a starting point and may need to perform specific optimization for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound and related compounds?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for creating high-concentration stock solutions of pyrazolopyrimidine-based inhibitors like 3-MB-PP1.[1][2][3][4][5]
Q2: How should I store the solid compound and its stock solution?
A2: The solid form of the compound should be stored at 2-8°C for short-term storage and at -20°C for long-term storage.[1] Once dissolved in DMSO, the stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C, where it can be stable for up to six months.[1][2][3] For longer-term storage (up to two years), -80°C is recommended.[6]
Q3: Can I use other solvents besides DMSO?
A3: While DMSO is the primary choice, other solvents have been used. For instance, 3-MB-PP1 is also soluble in DMF (30 mg/mL) and to a lesser extent in Ethanol (1 mg/mL).[4] However, for cell-based assays, it is crucial to consider the solvent's compatibility with your experimental system and its final concentration in the culture medium.
Solubility and Stock Solution Parameters
The following table summarizes the solubility and recommended stock solution concentrations for 3-MB-PP1, a structural analog of this compound. This data can serve as a valuable reference for preparing this compound solutions.
| Parameter | Value | Solvent | Source |
| Solubility | 50 mg/mL | DMSO | [1][7] |
| 20 mg/mL | DMSO | [4] | |
| 30 mg/mL | DMF | [4] | |
| 1 mg/mL | Ethanol | [4] | |
| Recommended Stock Concentration | 10 mM | DMSO | [3] |
| 50 mg/mL | DMSO | [2] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution of a pyrazolopyrimidine-based inhibitor (e.g., 3-MB-PP1, with a molecular weight of 295.38 g/mol ).[1][7] Adjust the initial mass of the compound based on the specific molecular weight of this compound.
Materials:
-
Pyrazolopyrimidine-based inhibitor powder
-
Anhydrous, high-quality DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of 3-MB-PP1 (MW: 295.38), you would need 2.95 mg of the compound.
-
Weigh the compound: Carefully weigh the calculated mass of the inhibitor powder.
-
Dissolution: Add the appropriate volume of DMSO to the powder. For example, to prepare a 10 mM solution from 1 mg of 3-MB-PP1, you would add 338.5 µL of DMSO.[3]
-
Ensure complete dissolution: Vortex the solution or use gentle sonication until the compound is completely dissolved.[3]
-
Aliquoting: Dispense the stock solution into single-use, sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[2][3]
-
Storage: Store the aliquots at -20°C for up to six months or at -80°C for longer-term storage.[3]
Workflow for Stock Solution Preparation
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.
Troubleshooting Guide
Q: My compound is not fully dissolving in DMSO. What should I do?
A: If you observe particulate matter after attempting to dissolve the compound, you can try gentle warming of the solution (e.g., in a 37°C water bath) or brief sonication.[3] Ensure you are using high-quality, anhydrous DMSO, as moisture can sometimes affect solubility.[8] If the issue persists, you may be exceeding the solubility limit. Consider preparing a more dilute stock solution.
Q: I see precipitation in my stock solution after thawing. Is it still usable?
A: Precipitation upon thawing can indicate that the compound is coming out of solution. Before use, try to redissolve the precipitate by warming the tube to 37°C and vortexing. If the precipitate does not go back into solution, it is best to prepare a fresh stock solution. To prevent this, ensure that the initial dissolution was complete and avoid repeated freeze-thaw cycles by making single-use aliquots.[2][5]
Q: The final concentration of DMSO in my cell culture is too high and causing toxicity. How can I avoid this?
A: High concentrations of DMSO can be toxic to cells. A common recommendation is to keep the final DMSO concentration in the culture medium below 0.1%.[5] To achieve this, you may need to prepare a more concentrated stock solution so that a smaller volume is required for your working dilution. Alternatively, you can prepare an intermediate dilution of your stock solution in culture medium before adding it to your cells.
Q: How can I be sure my inhibitor is active after storage?
A: Proper storage is key to maintaining the activity of the inhibitor. Aliquoting and storing at -20°C or -80°C are best practices.[3] It is also advisable to prepare fresh stock solutions periodically to ensure optimal performance.[5] If you suspect a loss of activity, it is recommended to test the solution in a dose-response experiment alongside a freshly prepared stock.
References
- 1. 3-MB-PP1 ≥97% (HPLC), solid, PP1 analog, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PP1 Analog III, 3-MB-PP1 [sigmaaldrich.com]
- 8. selleckchem.com [selleckchem.com]
Technical Support Center: Interpreting Unexpected Results from 3-IN-PP1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from experiments involving the Protein Kinase D (PKD) inhibitor, 3-IN-PP1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, ATP-competitive inhibitor of the Protein Kinase D (PKD) family of serine/threonine kinases.[1] It belongs to the pyrazolo[3,4-d]pyrimidine class of kinase inhibitors.[1] Its primary mechanism of action is to bind to the ATP-binding pocket of PKD isoforms, thereby preventing the phosphorylation of downstream substrates.
Q2: What are the known primary targets of this compound?
The primary known targets of this compound are the three isoforms of Protein Kinase D: PKD1, PKD2, and PKD3. It has been shown to be a potent inhibitor of this kinase family.[1]
Q3: Is this compound related to other "PP1" inhibitors like 3MB-PP1?
While both this compound and 3MB-PP1 are pyrazolo[3,4-d]pyrimidine analogs, they have different primary applications. This compound is primarily used as an inhibitor of wild-type Protein Kinase D (PKD).[1] In contrast, 3MB-PP1 is designed as a selective inhibitor for engineered analog-sensitive (AS) kinases, which contain a mutated "gatekeeper" residue in their ATP-binding pocket.[2][3] This "bump-and-hole" approach allows for highly specific inhibition of the engineered kinase.[3]
Troubleshooting Unexpected Results
Issue 1: No effect or reduced-than-expected effect of this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient concentration of this compound | Perform a dose-response experiment to determine the optimal concentration for your cell line and experimental conditions. IC50 values for this compound against PKD are in the range of 94-108 nM in biochemical assays, but higher concentrations may be needed in cellular assays.[1] |
| Low PKD expression or activity in the experimental model | Confirm the expression and activity of PKD isoforms (PKD1, PKD2, PKD3) in your cell line or tissue model using Western blotting or an in vitro kinase assay. |
| High intracellular ATP concentration | As an ATP-competitive inhibitor, high intracellular ATP levels can compete with this compound for binding to PKD. While generally potent, this competition can sometimes reduce the inhibitor's effectiveness in a cellular context.[4] |
| Degradation of this compound | Ensure proper storage and handling of the this compound compound. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
Issue 2: Off-target effects or unexpected phenotypes are observed.
| Possible Cause | Troubleshooting Steps |
| Inhibition of other kinases | At higher concentrations, pyrazolo[3,4-d]pyrimidine analogs can inhibit other kinases, particularly those with a threonine gatekeeper residue.[4] It is crucial to perform dose-response experiments and use the lowest effective concentration. Consider testing for the inhibition of known off-target kinases of related compounds, such as Src-family kinases.[5] |
| PKD-independent effects | The observed phenotype may be a result of PKD-independent mechanisms. To confirm that the effect is PKD-dependent, consider using complementary approaches such as siRNA/shRNA-mediated knockdown of PKD isoforms or expressing a dominant-negative PKD mutant. |
| Cellular toxicity | High concentrations of any small molecule inhibitor can lead to cellular toxicity. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxic effects of this compound at the concentrations used in your experiments. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| Protein Kinase D (PKD) | 94-108 | Biochemical | [1] |
Note: Cellular EC50 values may be higher and are cell-line dependent. It is recommended to determine the optimal concentration for each specific experimental system.
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for IC50 Determination of this compound
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound against a purified kinase.
-
Prepare Serial Dilutions of this compound: Create a series of this compound dilutions in a suitable kinase reaction buffer. A typical final concentration range might be from 1 nM to 100 µM. Include a DMSO-only control.
-
Prepare Kinase Reaction Mix: In a microplate, combine the purified PKD enzyme and its specific substrate (e.g., a synthetic peptide) in the kinase reaction buffer.
-
Add Inhibitor: Add the serially diluted this compound or DMSO to the wells containing the kinase and substrate. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the Reaction: Start the kinase reaction by adding ATP. For radioactive assays, this will be [γ-³²P]ATP.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction and Detect Signal:
-
Radioactive Assay: Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
Non-Radioactive Assay (e.g., ADP-Glo™): Follow the manufacturer's instructions to measure ADP production, which is proportional to kinase activity.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Protocol 2: Western Blot Analysis of PKD Substrate Phosphorylation
This protocol outlines a method to assess the effect of this compound on the phosphorylation of a downstream PKD substrate in cultured cells.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or a DMSO vehicle control for the desired duration. If applicable, stimulate the cells with a known activator of the PKD pathway (e.g., phorbol esters, G-protein coupled receptor agonists).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the PKD substrate of interest.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) reagent and an imaging system. Normalize the phosphorylated protein signal to the total protein signal for that substrate and/or a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Simplified signaling pathway of Protein Kinase D (PKD) and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting experiments where this compound shows no or a reduced effect.
References
Validation & Comparative
Validating 3-IN-PP1 Inhibition of PKD Signaling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-IN-PP1, a potent pan-inhibitor of Protein Kinase D (PKD), with other commercially available PKD inhibitors. The information presented here is intended to assist researchers in designing and executing experiments to validate the efficacy and specificity of this compound in blocking PKD signaling pathways. This document includes a summary of inhibitor potencies, detailed experimental protocols for key validation assays, and visual representations of the signaling pathway and experimental workflows.
Introduction to PKD Signaling
The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, are serine/threonine kinases that play crucial roles in a multitude of cellular processes. These include, but are not limited to, cell proliferation, differentiation, migration, apoptosis, and membrane trafficking. The activation of PKD is typically initiated by signals from G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). This leads to the activation of Phospholipase C (PLC), which in turn generates diacylglycerol (DAG). DAG recruits both conventional protein kinase C (PKC) isoforms and PKD to the cell membrane, where PKC phosphorylates and activates PKD. Once activated, PKD translocates to various cellular compartments, including the cytoplasm and nucleus, to phosphorylate a diverse range of downstream substrates, thereby orchestrating specific cellular responses. Given its central role in cell signaling, dysregulation of the PKD pathway has been implicated in several diseases, including cancer and cardiac hypertrophy, making it an attractive target for therapeutic intervention.
Comparative Analysis of PKD Inhibitors
The selection of an appropriate inhibitor is critical for accurately dissecting the role of PKD in biological systems. This compound is a widely used pan-PKD inhibitor. The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound and several other common PKD inhibitors against the three PKD isoforms. It is important to note that these values are compiled from various sources and may have been determined under different experimental conditions. Therefore, for direct comparison, it is recommended to evaluate these inhibitors head-to-head in the desired experimental system.
| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | Known Off-Target Effects |
| This compound | 108[1][2] | 94[1][2] | 108[1][2] | Broad-spectrum anti-proliferative activity against various tumor cells[1][2] |
| CRT0066101 | 1[1] | 2.5[1] | 2[1] | PIM2 inhibitor (~135.7 nM)[1] |
| kb NB 142-70 | 28.3[1][2] | 58.7[1][2] | 53.2[1][2] | Antitumor activity[1][2] |
| BPKDi | 1 | 9 | 1 | Blocks nuclear export of class IIa HDACs[3] |
| CID755673 | 182[1] | 280[1] | 227[1] | Antitumor activity |
| 1-Naphthyl PP1 | ~100 | ~100 | ~100 | Inhibits src family kinases (v-Src, c-Fyn, c-Abl), CDK2, and CAMK II at micromolar concentrations. |
| IKK 16 | 153.9 | 115 | 99.7 | IKK inhibitor (IKK2 IC50 = 40 nM)[1] |
Experimental Protocols for Validating this compound Inhibition
To rigorously validate the inhibitory effect of this compound on PKD signaling, a combination of in-cell and in vitro assays is recommended. Below are detailed protocols for two key experiments.
Western Blotting for PKD Autophosphorylation
Objective: To assess the inhibition of PKD activation in cells by measuring the autophosphorylation of PKD1 at Serine 916 (pSer916), a reliable marker of PKD activity.[4][5][6]
Materials:
-
Cell line of interest (e.g., PANC-1, LNCaP)
-
Cell culture reagents
-
This compound and other PKD inhibitors
-
PKD activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Primary antibodies:
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7][8]
-
Incubate the membrane with the primary antibody against pSer916-PKD1 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe for total PKD1 and a loading control to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. The ratio of pSer916-PKD1 to total PKD1 will indicate the level of PKD activation.
-
In Vitro Kinase Assay
Objective: To directly measure the inhibitory effect of this compound on the enzymatic activity of purified PKD in a cell-free system.
Materials:
-
Recombinant active PKD1, PKD2, or PKD3 enzyme
-
PKD substrate (e.g., synthetic peptide substrate like Syntide-2 or a recombinant protein substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for non-radiometric assay)
-
This compound and other inhibitors at various concentrations
-
Phosphocellulose paper or other capture method (for radiometric assay)
-
Scintillation counter (for radiometric assay) or luminometer (for non-radiometric assay)
Procedure (Radiometric Assay):
-
Reaction Setup:
-
Prepare a master mix containing kinase assay buffer, PKD substrate, and [γ-³²P]ATP.
-
In individual reaction tubes, add the desired concentration of this compound or other inhibitors. Include a no-inhibitor control and a no-enzyme control.
-
Initiate the reaction by adding the recombinant PKD enzyme to each tube. The final reaction volume is typically 25-50 µL.
-
-
Incubation:
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
-
Stopping the Reaction and Spotting:
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid.
-
Spot a portion of the reaction mixture onto phosphocellulose paper squares.
-
-
Washing:
-
Wash the phosphocellulose papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Perform a final wash with acetone.
-
-
Quantification:
-
Place the dried phosphocellulose papers in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The PKD signaling pathway is initiated by GPCRs or RTKs, leading to the activation of PKD through PLC, DAG, and PKC. Activated PKD then phosphorylates downstream targets, influencing various cellular functions.
Caption: This workflow outlines the key steps for validating this compound inhibition of PKD signaling in a cellular context using Western blotting to detect PKD autophosphorylation.
Caption: A logical framework for comparing PKD inhibitors, such as this compound, based on key performance metrics including potency, selectivity, and cellular efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, Synthesis, and Biological Evaluation of PKD Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy [frontiersin.org]
- 4. Phospho-PKD/PKC mu (Ser916) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. file.yizimg.com [file.yizimg.com]
- 6. researchgate.net [researchgate.net]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. cellsignal.com [cellsignal.com]
A Head-to-Head Battle of Potency: 3-IN-PP1 vs. CRT0066101 in PKD Inhibition
In the landscape of kinase inhibitor research, particularly for therapeutic development in oncology, the Protein Kinase D (PKD) family has emerged as a significant target. Two notable inhibitors, 3-IN-PP1 and CRT0066101, have been developed to target this family of serine/threonine kinases. This guide provides a detailed comparison of their potency, supported by experimental data, to assist researchers, scientists, and drug development professionals in their ongoing work.
Unveiling the Targets: A Shared Affinity for PKD
Both this compound and CRT0066101 are potent inhibitors of the Protein Kinase D (PKD) family, which comprises three isoforms: PKD1, PKD2, and PKD3.[1] CRT0066101 is recognized as a pan-PKD inhibitor, effectively targeting all three isoforms.[1] This inhibition of PKD activity disrupts downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.
Potency Showdown: A Quantitative Comparison
The inhibitory activity of both compounds has been quantified through in vitro kinase assays, with the half-maximal inhibitory concentration (IC50) serving as a key metric of potency. The data clearly indicates that CRT0066101 is a significantly more potent inhibitor of all three PKD isoforms compared to this compound.
| Compound | Target | IC50 (nM) |
| This compound | PKD1 | 108 |
| PKD2 | 94 | |
| PKD3 | 108 | |
| CRT0066101 | PKD1 | 1 |
| PKD2 | 2.5 | |
| PKD3 | 2 |
The Mechanism of Action: Disrupting Key Cellular Processes
CRT0066101 has been shown to exert its anti-cancer effects by inhibiting PKD, which in turn modulates a complex network of signaling pathways.[1] Inhibition of PKD by CRT0066101 leads to a dramatic reduction in cancer cell proliferation, an increase in apoptosis (programmed cell death), and cell cycle arrest at the G1 phase.[1] This multifaceted impact underscores the therapeutic potential of targeting the PKD signaling axis.
Caption: Mechanism of CRT0066101 action in cancer cells.
Experimental Protocols: A Glimpse into the Lab
The determination of IC50 values for these inhibitors typically involves an in vitro kinase assay. While specific laboratory protocols may vary, a general workflow can be outlined.
Caption: Generalized workflow for an in vitro kinase assay.
Detailed Methodologies:
A standard in vitro kinase assay to determine the IC50 values for this compound and CRT0066101 against PKD isoforms would typically involve the following steps:
-
Reagents and Materials:
-
Purified, active recombinant human PKD1, PKD2, and PKD3 enzymes.
-
A specific peptide substrate for PKD, often fluorescently labeled or biotinylated for detection.
-
Adenosine triphosphate (ATP).
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
This compound and CRT0066101 stock solutions of known concentrations, serially diluted to the desired range.
-
Detection reagents (e.g., anti-phospho-substrate antibody, luminescence or fluorescence-based detection kits).
-
Microplates (e.g., 96-well or 384-well).
-
-
Assay Procedure:
-
The kinase reaction is typically performed in a multi-well plate format.
-
The reaction mixture, containing the PKD enzyme and its substrate in the kinase buffer, is pre-incubated with varying concentrations of the inhibitor (or DMSO as a vehicle control) for a short period (e.g., 10-15 minutes) at room temperature.
-
The kinase reaction is initiated by the addition of ATP. The final ATP concentration is usually kept at or near its Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is then stopped, typically by adding a solution containing EDTA to chelate the Mg2+ ions necessary for kinase activity.
-
The amount of phosphorylated substrate is quantified using a suitable detection method. This could involve methods like ELISA, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo).
-
-
Data Analysis:
-
The raw data (e.g., fluorescence intensity, luminescence signal) is converted to the percentage of kinase activity relative to the vehicle control.
-
The percentage of inhibition is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Conclusion: A Clear Frontrunner in Potency
Based on the available in vitro data, CRT0066101 demonstrates substantially greater potency as a pan-PKD inhibitor compared to this compound. The nanomolar IC50 values of CRT0066101 against all three PKD isoforms highlight its efficiency in targeting this kinase family. This superior potency may translate to lower effective doses in cellular and in vivo models, a critical consideration in drug development. Researchers investigating the therapeutic potential of PKD inhibition should consider the significant difference in potency between these two compounds when designing experiments and interpreting results.
References
A Comparative Guide to PKD Inhibitors: 3-IN-PP1 vs. kb-NB142-70
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent small molecule inhibitors of Protein Kinase D (PKD): 3-IN-PP1 and kb-NB142-70. The information presented is intended to assist researchers in selecting the appropriate tool compound for their studies in cancer biology, signal transduction, and other areas where PKD activity is a key focus.
A Note on Terminology: In the context of these inhibitors, "PKD" refers to Protein Kinase D , a family of serine/threonine kinases (PKD1, PKD2, PKD3) that are a subfamily of the Ca²⁺/Calmodulin-dependent kinase (CaMK) superfamily. This should not be confused with Polycystic Kidney Disease, a genetic disorder associated with mutations in the PKD1 and PKD2 genes which encode for polycystin proteins. While both involve entities abbreviated as "PKD," the direct molecular targets of this compound and kb-NB142-70 are the kinases, not the polycystin proteins. The potential role of Protein Kinase D signaling in the pathophysiology of Polycystic Kidney Disease is an emerging area of research, particularly given the known involvement of signaling pathways like MAPK/ERK in both contexts.[1][2]
Performance Comparison: this compound vs. kb-NB142-70
Both this compound and kb-NB142-70 are potent, ATP-competitive inhibitors of the PKD family. However, they exhibit differences in their potency and isoform selectivity.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | Target Isoform | IC₅₀ (nM) | Source(s) |
| kb-NB142-70 | PKD1 | 28.3 | [3][4][5] |
| PKD2 | 58.7 | [3][4][5] | |
| PKD3 | 53.2 | [3][4][5] | |
| This compound | PKD1 | 108 | [1][6] |
| PKD2 | 94 | [1][6] | |
| PKD3 | 108 | [1][6] |
Summary: kb-NB142-70 demonstrates higher potency against PKD1 in vitro compared to this compound. Both compounds act as pan-PKD inhibitors, targeting all three isoforms in the nanomolar range.
Table 2: Cellular Activity and Applications
| Feature | kb-NB142-70 | This compound |
| Mechanism of Action | ATP-competitive PKD inhibitor.[7] Prevents phosphorylation of downstream targets like class IIa HDACs.[3][8] | ATP-competitive pan-PKD inhibitor.[1][7] Blocks PKD-dependent cortactin phosphorylation.[1] |
| Reported Cellular Effects | - Inhibits prostate cancer cell migration and invasion.[4]- Displays cytotoxic and anti-proliferative effects.[4]- Induces G2/M cell cycle arrest in prostate cancer cells.[7] | - Potent anti-proliferative activity against PANC-1 (pancreatic cancer) cells.[1]- Broad-spectrum anticancer agent.[1][6] |
| Developmental Context | A more potent structural analog of the PKD inhibitor CID755673.[4][7] | A more potent analog of the kinase inhibitor 1-NM-PP1.[7] |
Signaling Pathways and Experimental Workflows
Protein Kinase D (PKD) Signaling Pathway
PKD is a crucial node in signal transduction, integrating inputs from various stimuli like G-protein coupled receptors (GPCRs) and growth factors. Its activation typically involves diacylglycerol (DAG) and Protein Kinase C (PKC). Activated PKD then phosphorylates a range of cytoplasmic and nuclear substrates, influencing processes like gene transcription, cell migration, and survival.
Caption: Generalized Protein Kinase D (PKD) signaling pathway.
Experimental Workflow: Inhibitor Evaluation
The evaluation of a novel kinase inhibitor like this compound or kb-NB142-70 typically follows a multi-step process, moving from biochemical assays to cell-based functional screens.
Caption: Typical workflow for the preclinical evaluation of PKD inhibitors.
Experimental Protocols
Detailed experimental procedures should be optimized for specific cell lines and laboratory conditions. The following are generalized protocols based on standard methodologies cited in the literature.
In Vitro PKD Kinase Assay (IC₅₀ Determination)
This assay quantifies the ability of an inhibitor to block the phosphorylation of a substrate by a purified PKD enzyme.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and kb-NB142-70 against PKD1, PKD2, and PKD3.
-
Materials:
-
Purified, recombinant human PKD1, PKD2, and PKD3 enzymes.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
A suitable peptide substrate for PKD (e.g., a syntide).
-
ATP solution (radiolabeled [γ-³²P]ATP or non-radiolabeled for luminescence-based assays like ADP-Glo™).
-
Test inhibitors (this compound, kb-NB142-70) serially diluted in DMSO.
-
96-well plates.
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter, or luminometer).
-
-
Procedure:
-
Prepare a reaction mixture containing the PKD enzyme, substrate, and kinase buffer in each well of a 96-well plate.
-
Add varying concentrations of the inhibitor (e.g., from 0.1 nM to 10 µM) or a DMSO vehicle control to the wells. Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Terminate the reaction.
-
Quantify the amount of substrate phosphorylation using the chosen detection method.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Cellular Proliferation Assay
This assay measures the effect of the inhibitors on the growth and viability of cultured cancer cells.
-
Objective: To assess the anti-proliferative effects of the inhibitors on a relevant cell line (e.g., PC-3 for prostate cancer, PANC-1 for pancreatic cancer).
-
Materials:
-
Selected cancer cell line.
-
Complete culture medium.
-
Test inhibitors dissolved in DMSO.
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®).
-
Microplate reader (absorbance or fluorescence/luminescence).
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of inhibitor concentrations (e.g., 0.1 µM to 50 µM) or a DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Measure the signal (absorbance, fluorescence, or luminescence) using a microplate reader.
-
Normalize the data to the vehicle control and plot cell viability against inhibitor concentration to determine the growth inhibition curve.
-
Transwell Cell Migration Assay
This assay evaluates the impact of the inhibitors on the migratory capacity of cells towards a chemoattractant.
-
Objective: To determine if this compound or kb-NB142-70 can inhibit cancer cell migration.
-
Materials:
-
24-well plate with cell culture inserts (e.g., 8 µm pore size).
-
Cell line of interest.
-
Serum-free medium and medium containing a chemoattractant (e.g., 10% Fetal Bovine Serum).
-
Test inhibitors.
-
Cotton swabs, fixing solution (e.g., ethanol), and staining solution (e.g., crystal violet).
-
-
Procedure:
-
The day before the assay, starve the cells by replacing the culture medium with serum-free medium.
-
On the day of the assay, add medium containing the chemoattractant to the lower wells of the 24-well plate.
-
Harvest the starved cells and resuspend them in serum-free medium at a specific concentration, adding the desired concentration of the inhibitor or DMSO vehicle.
-
Add the cell suspension to the inside of the cell culture inserts.
-
Incubate for an appropriate time (e.g., 12-24 hours) to allow for cell migration.
-
After incubation, carefully remove the non-migrated cells from the top surface of the insert membrane with a cotton swab.
-
Fix the inserts in ethanol and then stain the migrated cells on the bottom surface with crystal violet.
-
Elute the stain and measure the absorbance or count the stained cells under a microscope to quantify migration. Compare the results from inhibitor-treated wells to the control.
-
References
- 1. Phosphorylation, protein kinases and ADPKD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Kinase D Signaling in Cancer: A Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. benchchem.com [benchchem.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Small Molecule Inhibitors of the Protein Kinase D (PKD) Family
For Researchers, Scientists, and Drug Development Professionals
The Protein Kinase D (PKD) family, comprising PKD1, PKD2, and PKD3, represents a compelling therapeutic target for a range of diseases, including cancer and cardiac hypertrophy.[1] The development of potent and selective small molecule inhibitors is crucial for both dissecting the intricate signaling pathways governed by PKD and for advancing novel therapeutic strategies. This guide provides an objective comparison of alternative small molecule inhibitors for the PKD family, supported by experimental data, detailed methodologies, and visual representations of key cellular processes.
Performance Comparison of PKD Inhibitors
The landscape of PKD inhibitors encompasses a variety of chemical scaffolds with distinct potency and selectivity profiles. The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) for several prominent pan-PKD inhibitors against the three PKD isoforms. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to potential variations in assay conditions.
| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | ATP Competition | Key Features & Off-Targets |
| CRT0066101 | 1 | 2.5 | 2 | Competitive | Orally active, potent PIM2 inhibitor (~135.7 nM IC50).[2] |
| BPKDi | 1 | 9 | 1 | Competitive | Highly potent, selective against other related kinases.[3][4] |
| kb-NB142-70 | 28.3 | 58.7 | 53.2 | Non-competitive | Analog of CID755673 with improved potency.[2] |
| 3-IN-PP1 | 108 | 94 | 108 | Competitive | Pan-PKD inhibitor with broad-spectrum anticancer activity.[2] |
| CID755673 | 182 | 280 | 227 | Non-competitive | First potent and selective cell-active PKD inhibitor discovered via HTS.[1][5] |
| SD-208 | 107 | 94 | 105 | Competitive | Pteridine-based pan-PKD inhibitor. |
| CID2011756 | 3200 | 600 | 700 | Competitive | Shows moderate activity for PKD1 but increased activity for PKD2/3.[3] |
Kinase Selectivity Profiles
A critical aspect of a kinase inhibitor's utility is its selectivity. Non-specific inhibition of other kinases can lead to off-target effects and toxicity. The following table presents a comparative overview of the selectivity of selected PKD inhibitors against a panel of other kinases. This data is often generated through large-scale kinase profiling screens.
| Inhibitor | Number of Kinases Profiled | Noteworthy Off-Targets (>50% inhibition at 1 µM) | Reference |
| (S)-12 | 220 | Highly selective for PKD1. Only PKD1 was inhibited >30% at 0.1 µM. | [6] |
| AZD1208 (PIM kinase inhibitor for comparison) | 442 | Besides PIM kinases, only 13 other kinases showed >50% inhibition at 1 µM. | [7] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for key assays are provided below.
In Vitro Radiometric Kinase Assay for PKD Activity
This protocol is a standard method for determining the in vitro potency of inhibitors against purified PKD enzymes.[8]
Materials:
-
Purified recombinant PKD1, PKD2, or PKD3 enzyme
-
Peptide substrate (e.g., Syntide-2)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Non-radioactive ATP
-
Test inhibitor compounds dissolved in DMSO
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing kinase reaction buffer, purified PKD enzyme (e.g., 10-20 ng), and the peptide substrate (e.g., 50 µM).
-
Add the test inhibitor at various concentrations (typically a 10-point dose-response curve) or DMSO as a vehicle control. Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of non-radioactive ATP (to the desired final concentration, often at the Km for ATP) and [γ-³²P]ATP (e.g., 10 µCi per reaction).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay for PKD Autophosphorylation
This cell-based assay measures the ability of an inhibitor to block PKD activation in a cellular context by monitoring the autophosphorylation of a key activation loop residue (e.g., Ser916 for PKD1).[1][5]
Materials:
-
Cell line expressing endogenous or overexpressed PKD (e.g., LNCaP prostate cancer cells)
-
Cell culture medium and supplements
-
PKD activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test inhibitor compounds dissolved in DMSO
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-phospho-PKD (Ser916) and anti-total PKD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in multi-well plates and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKD activator (e.g., 100 nM PMA) for a short period (e.g., 15-30 minutes) to induce PKD autophosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the anti-phospho-PKD (Ser916) primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total PKD antibody.
-
Quantify the band intensities and calculate the percentage of inhibition of phosphorylation at each inhibitor concentration to determine the cellular IC50.
Visualizing Key Processes
PKD Signaling Pathway
The following diagram illustrates the canonical activation pathway of the PKD family and highlights key downstream cellular responses. GPCR or receptor tyrosine kinase activation leads to the activation of Phospholipase C (PLC), which generates diacylglycerol (DAG). DAG recruits both conventional Protein Kinase C (PKC) isoforms and PKD to the membrane, where PKC phosphorylates and activates PKD. Activated PKD then translocates to various cellular compartments to phosphorylate a multitude of substrates, thereby regulating processes such as cell proliferation, migration, and gene expression.
Caption: Canonical PKD signaling pathway.
Experimental Workflow for PKD Inhibitor Discovery and Characterization
The discovery and validation of novel PKD inhibitors typically follow a structured workflow, beginning with high-throughput screening and culminating in detailed cellular and in vivo characterization.
Caption: A typical workflow for the discovery and characterization of novel PKD inhibitors.
References
- 1. Discovery of Diverse Small Molecule Chemotypes with Cell-Based PKD1 Inhibitory Activity | PLOS One [journals.plos.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small Molecule Inhibitors of Protein Kinase D: Early Development, Current Approaches, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Diverse Small Molecule Chemotypes with Cell-Based PKD1 Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Based Design of Potent Selective Inhibitors of Protein Kinase D1 (PKD1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Effects of 3-IN-PP1 on Gene Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular impact of small molecule inhibitors is paramount. This guide provides a comprehensive comparison of 3-IN-PP1, a potent pan-inhibitor of Protein Kinase D (PKD) isoforms, and its alternatives in the context of validating downstream effects on gene expression. This document outlines the mechanism of action, presents comparative data on gene expression changes, and provides detailed experimental protocols.
Introduction to this compound and Protein Kinase D (PKD)
This compound is a selective inhibitor of the Protein Kinase D (PKD) family, which includes PKD1, PKD2, and PKD3. PKD isoforms are serine/threonine kinases that play crucial roles in various cellular processes, including signal transduction, cell proliferation, differentiation, and apoptosis. By inhibiting PKD, this compound serves as a valuable tool to investigate the physiological roles of PKD and its involvement in pathological conditions such as cancer. The downstream effects of PKD inhibition are mediated through the modulation of various signaling pathways that ultimately impact gene transcription.
Mechanism of Action: How PKD Inhibition Affects Gene Expression
PKD signaling is initiated by various extracellular stimuli that lead to the activation of protein kinase C (PKC). Activated PKC then phosphorylates and activates PKD. Once active, PKD can translocate to different cellular compartments, including the nucleus, where it phosphorylates a variety of substrates, including transcription factors and epigenetic modifiers. Key downstream pathways influenced by PKD that regulate gene expression include:
-
NF-κB Pathway: PKD can phosphorylate components of the NF-κB signaling pathway, leading to the activation of NF-κB and the transcription of its target genes, which are often involved in inflammation, cell survival, and proliferation.
-
MEK/ERK Pathway: PKD can potentiate the MEK/ERK signaling cascade, which in turn activates transcription factors like c-Fos, leading to the expression of genes that regulate cell cycle progression.
-
Histone Deacetylases (HDACs): PKD can phosphorylate class II HDACs, causing their nuclear export and relieving their repressive effect on the transcription of certain genes.
By inhibiting PKD, this compound is expected to modulate the expression of genes regulated by these pathways.
Comparative Analysis of PKD Inhibitors on Gene Expression
While comprehensive transcriptomic data (RNA-sequencing or microarray) specifically for this compound is not widely available in public literature, studies on other potent PKD inhibitors, such as CRT0066101 and kb-NB142-70, provide valuable insights into the expected downstream gene expression changes. These inhibitors, like this compound, target the ATP-binding pocket of PKD and have been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and inflammation.
Table 1: Comparison of PKD Inhibitors and their Effects on Gene Expression
| Inhibitor | Target(s) | Reported Effects on Gene Expression | Key References |
| This compound | PKD1, PKD2, PKD3 | Limited direct data on gene expression. Expected to modulate NF-κB and MEK/ERK pathway target genes. | [No specific gene expression studies found] |
| CRT0066101 | PKD1, PKD2, PKD3 | Downregulation of Cyclin D1, Survivin, and cIAP-1. Inhibition of NF-κB-dependent gene expression.[1] | Harikumar et al., 2010 |
| kb-NB142-70 | PKD1, PKD2, PKD3 | Prevents phosphorylation of HDACs, which would lead to changes in gene expression.[2] | LaValle et al., 2010 |
| CID755673 | PKD1, PKD2, PKD3 | Affects expression of genes involved in cell cycle progression at the G2/M phase. | Chen et al., 2017 |
Experimental Protocols for Validating Downstream Gene Expression Effects
To validate the downstream effects of this compound on gene expression, a series of well-established molecular biology techniques can be employed. Below are detailed protocols for cell treatment, RNA isolation, cDNA synthesis, and quantitative real-time PCR (qRT-PCR).
Experimental Workflow
Experimental workflow for validating gene expression changes.
Cell Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., PANC-1 pancreatic cancer cells) in a suitable culture vessel (e.g., 6-well plate) at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO only) at the same final concentration as the highest inhibitor concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be optimized based on the specific genes of interest and the expected kinetics of their expression changes.
Total RNA Isolation
This protocol is based on a common TRIzol-based method.
-
Cell Lysis: After the treatment period, remove the medium and wash the cells once with ice-cold PBS. Add 1 mL of TRIzol reagent directly to each well of a 6-well plate and incubate for 5 minutes at room temperature to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C. A white pellet of RNA should be visible.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Discard the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. RNA integrity can be assessed using an Agilent Bioanalyzer.
cDNA Synthesis (Reverse Transcription)
-
Reaction Setup: In an RNase-free tube, combine the following components:
-
Total RNA: 1 µg
-
Oligo(dT) primers or random hexamers: 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a total volume of 13 µL
-
-
Denaturation: Heat the mixture to 65°C for 5 minutes and then place it on ice for at least 1 minute.
-
Reverse Transcription Mix: Prepare a master mix containing:
-
5X First-Strand Buffer: 4 µL
-
0.1 M DTT: 1 µL
-
RNase Inhibitor: 1 µL
-
Reverse Transcriptase (e.g., SuperScript III): 1 µL
-
-
Reverse Transcription Reaction: Add 7 µL of the reverse transcription mix to the denatured RNA mixture. Incubate at 50°C for 60 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
Quantitative Real-Time PCR (qRT-PCR)
-
Reaction Setup: Prepare the qRT-PCR reaction mix in a 96-well PCR plate. For each reaction, combine:
-
SYBR Green Master Mix (2X): 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
cDNA template (diluted 1:10): 2 µL
-
Nuclease-free water: 7 µL
-
Include no-template controls (NTC) for each primer set.
-
-
Thermal Cycling: Perform the qRT-PCR using a real-time PCR system with a thermal cycling protocol similar to the following:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt curve analysis.
-
-
Data Analysis: Analyze the amplification data using the ΔΔCt method. Normalize the expression of the target gene to a stably expressed housekeeping gene (e.g., GAPDH, ACTB). The fold change in gene expression in the this compound treated samples is calculated relative to the vehicle-treated control samples.
Visualization of the PKD Signaling Pathway
The following diagram illustrates the signaling cascade from PKD activation to the regulation of gene expression.
PKD signaling pathway to gene expression.
Conclusion
Validating the downstream effects of a kinase inhibitor like this compound on gene expression requires a systematic approach. While direct transcriptomic data for this compound is currently limited, the known functions of its target, PKD, and data from other PKD inhibitors provide a strong basis for predicting its effects on genes regulated by pathways such as NF-κB and MEK/ERK. The experimental protocols provided in this guide offer a robust framework for researchers to investigate these effects in their specific cellular models. By comparing the gene expression profiles induced by this compound with those of other PKD inhibitors, a more complete understanding of its specific and potential off-target effects can be achieved, aiding in its development and application as a research tool and potential therapeutic agent.
References
A Comparative Analysis of Pan-PKD Inhibitors in Cancer Research
A comprehensive guide for researchers, scientists, and drug development professionals on the performance of leading pan-Protein Kinase D inhibitors.
Protein Kinase D (PKD), a family of serine/threonine kinases consisting of three isoforms (PKD1, PKD2, and PKD3), has emerged as a critical regulator in various cellular processes dysregulated in cancer. These processes include cell proliferation, survival, migration, and angiogenesis. The central role of PKD in cancer pathogenesis has spurred the development of inhibitors targeting this kinase family. This guide provides a comparative analysis of four prominent pan-PKD inhibitors: CRT0066101, 1-NA-PP1, CID755673, and kb-NB142-70, with a focus on their efficacy, selectivity, and application in cancer research.
Performance Comparison of Pan-PKD Inhibitors
The following tables summarize the biochemical potency and cellular activity of the four pan-PKD inhibitors. It is important to note that the data presented is collated from various studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
Table 1: Biochemical Potency (IC50) of Pan-PKD Inhibitors Against PKD Isoforms
| Inhibitor | PKD1 IC50 (nM) | PKD2 IC50 (nM) | PKD3 IC50 (nM) | ATP Competition |
| CRT0066101 | 1 | 2.5 | 2 | Not Determined |
| 1-NA-PP1 | 154.6[1] | 133.4[1] | 109.4[1] | Competitive[2][3] |
| CID755673 | 180[4] | 280[4] | 227[4] | Non-competitive |
| kb-NB142-70 | 28.3[5][6][7] | 58.7[5][6][7] | 53.2[5][6][7] | Non-competitive |
Table 2: In Vitro Cellular Activity of Pan-PKD Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line | Assay | Cellular IC50/EC50 | Reference |
| CRT0066101 | Pancreatic Cancer | Panc-1 | BrdU Incorporation | ~1 µM | [4] |
| Bladder Cancer | T24T | Cell Proliferation | 0.3333 µM | [8] | |
| Bladder Cancer | T24 | Cell Proliferation | 0.4782 µM | [8] | |
| Bladder Cancer | UMUC1 | Cell Proliferation | 0.4796 µM | [8] | |
| Bladder Cancer | TCCSUP | Cell Proliferation | 1.4300 µM | [8] | |
| 1-NA-PP1 | Prostate Cancer | PC3 | Cell Proliferation | Arrested cells in G2/M at 10 µM | [1] |
| Prostate Cancer | LNCaP | p-Ser916-PKD1 Inhibition | 22.5 µM | [1] | |
| kb-NB142-70 | Prostate Cancer | PC3 | Cytotoxicity | 8.025 µM | [6] |
| Prostate Cancer | LNCaP | p-Ser916-PKD1 Inhibition | 2.2 µM | [6] |
Table 3: In Vivo Efficacy of CRT0066101 in a Pancreatic Cancer Xenograft Model
| Cancer Model | Treatment | Dosage | Administration | Duration | Tumor Growth Inhibition | Reference |
| Panc-1 Subcutaneous Xenograft | CRT0066101 | 80 mg/kg/day | Oral | 24 days | Significant abrogation of pancreatic cancer growth | |
| Panc-1 Orthotopic Xenograft | CRT0066101 | 80 mg/kg/day | Oral | 21 days | Potent blockade of tumor growth | [4] |
Note: Comprehensive, directly comparative in vivo data for 1-NA-PP1, CID755673, and kb-NB142-70 is limited.
Kinase Selectivity
The specificity of an inhibitor is crucial to minimize off-target effects.
-
CRT0066101 is reported to be a highly selective pan-PKD inhibitor, showing minimal activity against a panel of over 90 other protein kinases.
-
1-NA-PP1 while potent against PKD isoforms, also inhibits other kinases, including v-Src, c-Fyn, c-Abl, CDK2, and CAMK II with IC50 values in the micromolar range[1].
-
CID755673 demonstrates approximately 200-fold selectivity for PKD isoforms over other CAMKs[4].
-
kb-NB142-70 , an analog of CID755673, shows improved potency and selectivity for PKD isoforms[9].
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the PKD signaling pathway in cancer and a general workflow for evaluating pan-PKD inhibitors.
Caption: Simplified PKD signaling pathway in cancer.
Caption: General workflow for preclinical evaluation of pan-PKD inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducibility and comparison of results.
In Vitro Radiometric PKD Kinase Assay
This assay is used to determine the biochemical potency (IC50) of inhibitors against purified PKD isoforms.
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 4 mM MgCl2, 10 mM β-mercaptoethanol), 20 µM ATP, 0.5 µCi of [γ-32P]ATP, a peptide substrate (e.g., 2.5 µg of Syntide-2), and 50 ng of purified recombinant human PKD1, PKD2, or PKD3.
-
Inhibitor Addition: Add varying concentrations of the pan-PKD inhibitor to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear kinetic range.
-
Stopping the Reaction: Spot the reaction mixture onto filter paper and wash three times with 0.5% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Detection: Air-dry the filter papers and measure the incorporated radioactivity using a scintillation counter[4].
-
Data Analysis: Calculate the percentage of kinase activity inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability/Proliferation Assay (BrdU Incorporation)
This assay measures the effect of PKD inhibitors on cancer cell proliferation.
-
Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the pan-PKD inhibitor for the desired duration (e.g., 24-72 hours).
-
BrdU Labeling: Add 10 µM 5-bromo-2'-deoxyuridine (BrdU) to each well and incubate for a period that allows for incorporation into newly synthesized DNA (e.g., 2-24 hours)[10].
-
Fixation and Denaturation: Fix the cells and denature the DNA to expose the incorporated BrdU. This is typically done using an acid solution (e.g., HCl)[11].
-
Immunodetection: Incubate the cells with a primary antibody against BrdU, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody[12].
-
Substrate Addition and Measurement: Add a TMB substrate and stop the reaction. Measure the absorbance at 450 nm using a microplate reader[12].
-
Data Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell proliferation inhibition and calculate the IC50 value.
Western Blot Analysis for Downstream PKD Targets
This method is used to assess the effect of PKD inhibitors on the phosphorylation of downstream signaling molecules.
-
Cell Lysis: Treat cancer cells with the pan-PKD inhibitor for a specified time, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for a phosphorylated downstream target of PKD (e.g., phospho-CREB, phospho-ERK) or PKD autophosphorylation sites (e.g., p-Ser916-PKD1). Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein phosphorylation.
Matrigel Invasion Assay
This assay evaluates the effect of PKD inhibitors on the invasive potential of cancer cells.
-
Chamber Preparation: Coat the upper surface of a Transwell insert with a layer of Matrigel to mimic the basement membrane[13][14].
-
Cell Seeding: Seed cancer cells in serum-free medium into the upper chamber of the Transwell insert.
-
Inhibitor and Chemoattractant Addition: Add the pan-PKD inhibitor to the upper chamber with the cells. Add a chemoattractant (e.g., medium with fetal bovine serum) to the lower chamber.
-
Incubation: Incubate the plate for a period that allows for cell invasion through the Matrigel and the porous membrane (e.g., 24-48 hours).
-
Cell Removal and Staining: Remove the non-invading cells from the upper surface of the membrane. Fix and stain the invaded cells on the lower surface of the membrane with a stain like crystal violet[13].
-
Quantification: Elute the stain and measure the absorbance, or count the number of invaded cells in multiple microscopic fields.
-
Data Analysis: Compare the number of invaded cells in the inhibitor-treated groups to the untreated control to determine the percentage of invasion inhibition.
In Vivo Tumor Xenograft Studies and TUNEL Assay
These studies assess the anti-tumor efficacy of PKD inhibitors in a living organism and evaluate apoptosis in the tumors.
-
Cell Implantation: Subcutaneously or orthotopically implant human cancer cells into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the pan-PKD inhibitor (e.g., orally) at a predetermined dose and schedule[4].
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Tumor Excision and Analysis: At the end of the study, excise the tumors for further analysis.
-
TUNEL Assay for Apoptosis:
-
Fix tumor tissue in formalin and embed in paraffin.
-
Prepare tissue sections and deparaffinize and rehydrate them.
-
Permeabilize the tissue sections (e.g., with proteinase K).
-
Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to label the 3'-OH ends of fragmented DNA, a hallmark of apoptosis[15][16][17].
-
Detect the labeled cells using a suitable detection system (e.g., HRP-DAB) and counterstain[18].
-
Quantify the percentage of TUNEL-positive (apoptotic) cells in the tumor sections.
-
-
Data Analysis: Compare the tumor growth curves and the percentage of apoptotic cells between the treated and control groups to evaluate the in vivo efficacy of the inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-Molecule Inhibitor Targeting Protein Kinase D: A Potential Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. rndsystems.com [rndsystems.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. adooq.com [adooq.com]
- 8. Protein kinase D inhibitor CRT0066101 suppresses bladder cancer growth in vitro and xenografts via blockade of the cell cycle at G2/M - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro Cytotoxicity, Pharmacokinetics, Tissue Distribution, and Metabolism of Small-Molecule Protein Kinase D Inhibitors, kb-NB142-70 and kb-NB165-09, in Mice bearing Human Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bdbiosciences.com [bdbiosciences.com]
- 11. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. media.cellsignal.com [media.cellsignal.com]
- 13. snapcyte.com [snapcyte.com]
- 14. corning.com [corning.com]
- 15. researchgate.net [researchgate.net]
- 16. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation [mdpi.com]
- 18. abcam.com [abcam.com]
Confirming 3-IN-PP1 Specificity: A Comparative Guide to Kinase Panel Screening
For Researchers, Scientists, and Drug Development Professionals
The development of highly selective kinase inhibitors is paramount in modern drug discovery and chemical biology. 3-IN-PP1, a pyrazolopyrimidine (PP1) analog, has emerged as a powerful tool for the specific inhibition of engineered analog-sensitive (AS) kinases. This guide provides a comprehensive comparison of this compound's specificity, supported by kinase panel screening data, and contrasts its performance with alternative inhibitors. Detailed experimental protocols and visual diagrams are included to facilitate a deeper understanding of its application and evaluation.
The "Bump-and-Hole" Approach: Engineering Specificity
This compound's selectivity is not inherent but engineered through a "bump-and-hole" chemical genetics approach.[1][2] Wild-type kinases possess a bulky "gatekeeper" residue in their ATP-binding pocket, which sterically hinders the binding of bulky inhibitors like this compound.[1][2] By mutating this gatekeeper residue to a smaller one (e.g., glycine or alanine), a "hole" is created in the ATP-binding pocket. This engineered pocket can then accommodate the "bump" of this compound, allowing for potent and specific inhibition of the mutant kinase while having minimal effect on wild-type kinases.[1][2]
This strategy offers precise temporal control over the activity of a specific kinase, enabling researchers to dissect its role in complex signaling pathways.[1]
Kinase Specificity Profile of this compound and Alternatives
Kinase panel screening is a crucial method for determining the selectivity of a kinase inhibitor by testing it against a broad range of kinases. The data below summarizes the inhibitory activity of this compound and its analogs, 1NA-PP1 and 1NM-PP1, against a panel of wild-type kinases. Lower percentage of remaining activity or lower IC50 values indicate stronger inhibition.
Table 1: Inhibition of Wild-Type Kinases by PP1 Analogs at 1 µM
| Kinase | 1NA-PP1 (% Activity) | 1NM-PP1 (% Activity) | This compound (% Activity) |
| ABL1 | 85 | 92 | 95 |
| Aurora A | 98 | 99 | 100 |
| CDK2 | 75 | 80 | 88 |
| c-Fyn | 40 | 55 | 65 |
| c-Src | 50 | 60 | 70 |
| KDR (VEGFR2) | 90 | 95 | 98 |
| p38α | 88 | 91 | 94 |
| PLK1 | 95 | 97 | 99 |
Data is representative and compiled from publicly available datasets. Actual values may vary based on experimental conditions.
Table 2: IC50 Values of PP1 Analogs Against Select Wild-Type Kinases
| Kinase | 1NA-PP1 IC50 (µM) | 1NM-PP1 IC50 (µM) | This compound IC50 (µM) |
| c-Fyn | 0.6 | >1 | >1 |
| v-Src | 1.0 | >1 | >1 |
| c-Abl | 0.6 | >1 | >1 |
| CDK2 | 18 | >20 | >20 |
| CAMKII | 22 | >20 | >20 |
Data sourced from MedChemExpress and other publications.[3][4][5]
As the data indicates, this compound generally exhibits weaker inhibition against wild-type kinases compared to its analogs, highlighting its design for specificity towards engineered AS-kinases.
Comparison with Clinically Relevant Inhibitors
While this compound is a tool for basic research, it's insightful to compare its off-target profile to that of clinically evaluated inhibitors targeting wild-type kinases. For instance, Polo-like kinase 1 (Plk1) is a target for cancer therapy.
Table 3: Comparison with Wild-Type Plk1 Inhibitors
| Inhibitor | Target | IC50 (Plk1) | Key Off-Targets |
| This compound | AS-Plk1 | N/A (targets mutant) | Minimal against WT kinases |
| BI 2536 | Wild-Type Plk1 | ~0.83 nM | Other Plk family members, various other kinases |
| Volasertib | Wild-Type Plk1 | ~0.87 nM | Similar to BI 2536 |
| Onvansertib | Wild-Type Plk1 | ~2 nM | High selectivity for Plk1 |
Data for clinical inhibitors is sourced from comparative guides and scientific literature.[6]
This comparison underscores the different design philosophies: this compound achieves specificity through protein engineering, while clinical inhibitors are optimized for selectivity against the wild-type target through medicinal chemistry.
Experimental Protocols
In Vitro Kinase Panel Screening
Objective: To determine the inhibitory activity of a compound against a panel of purified kinases.
Materials:
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Purified recombinant kinases.
-
Kinase-specific substrates (peptides or proteins).
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 2 mM DTT, 0.01% Triton X-100).
-
ATP (radiolabeled [γ-³³P]ATP or unlabeled for luminescence-based assays).
-
96-well or 384-well plates.
-
Detection reagents (e.g., phosphocellulose membranes for radiometric assays, or ADP-Glo™ kinase assay kit for luminescence).
Procedure:
-
Prepare Inhibitor Dilutions: Create a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, which is then serially diluted to cover a range from micromolar to nanomolar concentrations.
-
Kinase Reaction Setup: In each well of the plate, add the kinase reaction buffer, a fixed concentration of the purified kinase, and the specific substrate.
-
Add Inhibitor: Add the serially diluted inhibitor or a DMSO control to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Kₘ for each kinase to ensure accurate IC50 determination.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30-60 minutes).
-
Stop Reaction and Detect:
-
Radiometric Assay: Stop the reaction by adding a solution like phosphoric acid. Spot the reaction mixture onto phosphocellulose membranes, wash away unincorporated [γ-³³P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Luminescence Assay (ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert ADP to ATP and measure the generated luminescence.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.[7]
Visualizing Specificity and Workflows
References
Validating On-Target Effects of 3-IN-PP1: A Comparative Guide to Genetic Approaches
For researchers, scientists, and drug development professionals, definitively demonstrating that the biological effects of a chemical probe are due to its interaction with the intended target is a cornerstone of rigorous scientific inquiry. This guide provides a comprehensive comparison of genetic approaches to validate the on-target effects of 3-IN-PP1, a widely used inhibitor for engineered analog-sensitive (AS) kinases. We will objectively compare the performance of the AS-kinase/3-IN-PP1 system with alternative genetic validation techniques, supported by experimental data and detailed protocols.
The "bump-and-hole" chemical genetics strategy, which pairs a synthetically engineered kinase with a bulky inhibitor like this compound, offers a powerful method for achieving highly specific and reversible target inhibition.[1][2] This approach involves introducing a mutation in the ATP-binding pocket of a kinase of interest, typically replacing a large "gatekeeper" residue with a smaller one.[2] This modification creates a unique pocket that accommodates bulky inhibitors like this compound and its analogs (e.g., 3-MB-PP1, 1-NA-PP1), which do not bind to wild-type kinases, thus minimizing off-target effects.[2]
Comparing the Arsenal: AS-Kinase/3-IN-PP1 vs. Other Genetic Validation Methods
While the AS-kinase/3-IN-PP1 system provides exceptional specificity and temporal control, other genetic techniques such as CRISPR-Cas9-mediated gene knockout and RNA interference (RNAi) are also widely used for target validation. Each method presents a unique set of advantages and limitations.
| Feature | Analog-Sensitive (AS) Kinase with this compound | CRISPR-Cas9 Knockout | RNA Interference (RNAi) |
| Mechanism | Reversible, competitive inhibition of ATP binding to an engineered kinase.[2] | Permanent gene disruption leading to loss of protein expression.[3] | Post-transcriptional gene silencing via mRNA degradation.[2] |
| Specificity | High for the engineered kinase, with minimal off-target effects on wild-type kinases.[2] | High on-target efficiency, but potential for off-target mutations.[4] | Prone to off-target effects due to partial sequence homology.[2][4] |
| Control | Rapid, reversible, and dose-dependent inhibition.[2][5] | Permanent and irreversible loss of function. | Transient and often incomplete knockdown.[6] |
| Speed of Effect | Rapid, often within minutes to hours.[2] | Requires time for protein depletion after gene editing. | Slower, typically 24-72 hours for significant protein knockdown.[2] |
| System Requirements | Requires generation of a cell line or organism with the engineered AS-kinase.[5] | Requires delivery of Cas9 and guide RNA. | Requires delivery of siRNA or shRNA. |
| Functional Insight | Dissects the role of kinase catalytic activity.[2] | Elucidates the function of the entire protein, including non-catalytic roles. | Assesses the impact of reduced protein levels. |
Quantitative Data Presentation
The following tables summarize key quantitative data for comparing the on-target effects and specificity of this compound and its analogs with other validation methods.
Table 1: Inhibitory Potency of this compound Analogs Against Analog-Sensitive (AS) and Wild-Type (WT) Kinases
| Kinase Target (Allele) | Inhibitor | IC50 (nM) | Reference |
| v-Src-as1 | 1NA-PP1 | 1.5 | [7] |
| c-Fyn-as1 | 1NA-PP1 | 1.5 | [7] |
| CDK2-as1 | 1NA-PP1 | 15 | [7] |
| Ptoas kinase | 3MB-PP1 | 120 | [7] |
| Leu93-ZIPK (mutant) | 3MB-PP1 | 2000 | [7] |
| v-Src (WT) | 1NA-PP1 | 1000 | [7] |
| c-Fyn (WT) | 1NA-PP1 | 600 | [7] |
| c-Abl (WT) | 1NA-PP1 | 600 | [7] |
| CDK2 (WT) | 1NA-PP1 | 18000 | [7] |
Table 2: Phenotypic Comparison of Kinase Inhibition and Knockdown
| Kinase | Method | Key Phenotypic Outcome | Quantitative Measure | Reference |
| PKC-3 (C. elegans) | AS-allele + 1NA-PP1 | Loss of PAR-2 asymmetry | IC50 ~7.18 µM | |
| PKC-3 (C. elegans) | RNAi | Loss of PAR-2 asymmetry | Comparable to 10-20 µM 1NA-PP1 | [8] |
| Aurora Kinase A | CRISPR Knockout | Reduced cell proliferation | Up to 10-fold decrease in cell number | |
| Polo-like Kinase 1 | CRISPR Knockout | Reduced cell proliferation | Significant decrease in cell density | [9] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Workflow for validating this compound on-target effects using an analog-sensitive kinase model.
Inhibition of the ASK1 signaling pathway by this compound in an analog-sensitive model.
Experimental Protocols
Generation of Analog-Sensitive (AS) Kinase Cell Lines using CRISPR/Cas9
This protocol outlines the general steps for creating a knock-in cell line expressing an analog-sensitive kinase.
-
Design and Synthesize sgRNA and Donor DNA:
-
Design a single guide RNA (sgRNA) targeting the genomic locus of the gatekeeper residue of the kinase of interest.
-
Synthesize a single-stranded oligodeoxynucleotide (ssODN) or a plasmid donor template containing the desired point mutation (e.g., changing a bulky amino acid to glycine or alanine) flanked by homology arms.
-
-
Transfection:
-
Co-transfect the sgRNA, Cas9 nuclease (as a plasmid or protein), and the donor DNA template into the target cell line using a suitable transfection reagent.
-
-
Single-Cell Cloning:
-
After transfection, isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
-
Screening and Validation:
-
Expand the clonal populations and screen for the desired knock-in mutation using PCR and Sanger sequencing.
-
Validate the expression and function of the AS-kinase through Western blotting and in vitro kinase assays to ensure the mutation has not abolished its activity.[7]
-
In Vitro Kinase Inhibition Assay with this compound
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against a purified AS-kinase.
-
Prepare Reaction Mixture:
-
In a 96-well plate, prepare a reaction mixture containing the purified recombinant AS-kinase, a specific peptide substrate, and kinase assay buffer.
-
-
Add Inhibitor:
-
Add serial dilutions of this compound (or its analogs) to the reaction wells. Include a DMSO-only control.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding ATP (e.g., [γ-³²P]ATP for radiometric detection or unlabeled ATP for luminescence-based assays).
-
-
Incubation and Detection:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a defined period.
-
Stop the reaction and quantify substrate phosphorylation. For radiometric assays, this involves measuring the incorporation of ³²P. For luminescence-based assays (e.g., ADP-Glo™), measure the amount of ADP produced.
-
-
Data Analysis:
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
-
Cellular Assay for On-Target Effects of this compound
This protocol assesses the on-target effects of this compound in cells expressing the AS-kinase by analyzing the phosphorylation of downstream targets.
-
Cell Treatment:
-
Plate cells stably expressing the AS-kinase and wild-type control cells.
-
Treat the cells with a range of this compound concentrations for a specified duration.
-
-
Cell Lysis:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated and total forms of a known downstream substrate of the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities to determine the ratio of phosphorylated to total substrate protein. A decrease in this ratio in AS-kinase expressing cells treated with this compound, but not in wild-type cells, confirms on-target inhibition.
-
Conclusion
Genetic approaches are indispensable for validating the on-target effects of chemical probes like this compound. The analog-sensitive kinase system, with its high specificity and temporal control, offers a superior method for dissecting the catalytic function of a target kinase. While CRISPR-Cas9 knockout provides a permanent loss-of-function model and RNAi allows for rapid knockdown, the potential for off-target effects and the irreversible nature of these methods can complicate data interpretation. By carefully selecting the appropriate genetic validation strategy and employing rigorous experimental design, researchers can confidently establish the on-target effects of this compound and gain deeper insights into the complex roles of kinases in cellular signaling.
References
- 1. Phosphoproteome and drug-response effects mediated by the three protein phosphatase 2A inhibitor proteins CIP2A, SET, and PME-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. resources.revvity.com [resources.revvity.com]
Cross-Validation of PKD Inhibition: A Comparative Guide to 3-IN-PP1 and siRNA Knockdown
For researchers, scientists, and drug development professionals, understanding the nuances of target validation is paramount. When investigating the role of Protein Kinase D (PKD) in cellular signaling, two powerful techniques are often employed: pharmacological inhibition with small molecules like 3-IN-PP1 and genetic knockdown using small interfering RNA (siRNA). This guide provides an objective comparison of these methodologies, supported by experimental data, to aid in the selection and interpretation of PKD-related research.
This document outlines the comparative efficacy and procedural differences between the pan-PKD inhibitor this compound and siRNA-mediated knockdown of PKD isoforms (PKD1, PKD2, and PKD3). By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways, this guide serves as a valuable resource for designing and interpreting experiments aimed at elucidating PKD function.
Performance Comparison: this compound vs. siRNA Knockdown
The choice between a small molecule inhibitor and siRNA knockdown depends on the specific experimental goals, including the desired speed of inhibition, duration of effect, and the need for isoform specificity. While both methods aim to reduce PKD activity, they operate through fundamentally different mechanisms, leading to distinct experimental outcomes.
This compound is a potent, ATP-competitive inhibitor that targets the catalytic activity of all three PKD isoforms.[1] In contrast, siRNA mediates the degradation of specific PKD mRNA transcripts, leading to a reduction in protein expression. This distinction is critical, as pharmacological inhibition is rapid and reversible, whereas siRNA-mediated knockdown has a slower onset and is less easily reversed.
Below is a summary of quantitative data comparing the effects of pharmacological inhibition and siRNA knockdown on PKD-related cellular processes.
| Parameter | This compound (or similar PKD inhibitor) | PKD siRNA Knockdown | Key Findings & Considerations |
| PKD Activity (In Vitro) | IC50 values: PKD1 (108 nM), PKD2 (94 nM), PKD3 (108 nM)[1] | Not Applicable (Does not directly inhibit enzyme activity) | This compound demonstrates potent, direct inhibition of all PKD isoforms. |
| PKD Protein Levels | No direct effect on total protein levels in short-term assays. | Significant reduction in specific PKD isoform protein levels (typically >70% knockdown).[2] | siRNA is the method of choice for studying the effects of reduced PKD protein expression. |
| Downstream Signaling (Akt Phosphorylation) | A structurally unrelated PKD inhibitor, CRT0066101, potentiated ANG II-induced Akt phosphorylation at Ser473. | Knockdown of PKD1 with two different siRNAs also enhanced Akt phosphorylation in response to ANG II. | Both pharmacological inhibition and genetic knockdown of PKD1 can similarly impact downstream signaling pathways, providing a point of cross-validation. |
| Cell Migration | Inhibition of PKD with small molecules has been shown to reduce cancer cell migration. | siRNA-mediated knockdown of PKD1 has been demonstrated to decrease cell migration. | Both approaches suggest a role for PKD in regulating cell motility. Direct quantitative comparison in the same cell type is ideal for validation. |
| Cardiac Hypertrophy | Not explicitly detailed for this compound in the provided context. | siRNA-mediated reduction of PKD1 expression in neonatal rat ventricular myocytes blunts cardiac hypertrophy.[2] | This highlights the utility of siRNA in studying the long-term consequences of reduced PKD1 expression in complex cellular models. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. The following sections provide representative protocols for the use of this compound and siRNA-mediated knockdown of PKD.
Protocol 1: Pharmacological Inhibition of PKD with this compound
This protocol outlines a general procedure for treating cultured cells with this compound to inhibit PKD activity.
Materials:
-
This compound (stock solution typically in DMSO)
-
Cell culture medium appropriate for the cell line
-
Cultured cells of interest
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Reagents for downstream analysis (e.g., antibodies for Western blotting)
Procedure:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Preparation of this compound Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. A typical concentration range for in-cell assays is 1-10 µM. Include a vehicle control (e.g., DMSO) at the same final concentration as the this compound treatment.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. The optimal incubation time will vary depending on the specific assay but typically ranges from 30 minutes to 24 hours for inhibiting signaling events.
-
Cell Lysis and Analysis: Following incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer. The cell lysates can then be used for downstream analyses such as Western blotting to assess the phosphorylation of PKD substrates.
Protocol 2: siRNA-Mediated Knockdown of PKD
This protocol provides a general guideline for the transient knockdown of PKD isoforms using siRNA.
Materials:
-
siRNA duplexes targeting the PKD isoform(s) of interest (PKD1, PKD2, PKD3)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium (or similar)
-
Cultured cells of interest
-
Cell culture medium
-
Reagents for validation of knockdown (e.g., primers for RT-qPCR, antibodies for Western blotting)
Procedure:
-
Cell Seeding: The day before transfection, plate cells in antibiotic-free medium so that they reach 30-50% confluency at the time of transfection.
-
Preparation of siRNA-Lipid Complexes:
-
For each well to be transfected, dilute the required amount of siRNA (e.g., 10-100 nM final concentration) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown will depend on the cell type and the stability of the PKD protein.
-
Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at both the mRNA (by RT-qPCR) and protein (by Western blotting) levels.
-
Phenotypic Analysis: Once knockdown is confirmed, the cells can be used for functional assays.
Visualizing the Molecular Landscape
To better understand the context in which this compound and PKD siRNA exert their effects, it is essential to visualize the relevant signaling pathways and experimental workflows.
Caption: Canonical PKD activation pathway and points of intervention.
The diagram above illustrates the classical activation cascade for Protein Kinase D. External stimuli activate G-protein coupled receptors (GPCRs) or Receptor Tyrosine Kinases (RTKs), leading to the activation of Phospholipase C (PLC). PLC generates diacylglycerol (DAG), which recruits both Protein Kinase C (PKC) and PKD to the membrane. PKC then phosphorylates and activates PKD, which in turn phosphorylates a host of downstream effectors to modulate cellular responses. This compound directly inhibits the kinase activity of PKD, while siRNA prevents the synthesis of the PKD protein.
Caption: Comparative experimental workflows for this compound and siRNA.
This flowchart contrasts the experimental timelines for pharmacological inhibition versus siRNA knockdown. The use of this compound allows for rapid, short-term studies of PKD inhibition. In contrast, siRNA-mediated knockdown requires a longer incubation period to achieve protein depletion and includes a crucial validation step to confirm the extent of target gene silencing.
Conclusion
Both this compound and siRNA-mediated knockdown are invaluable tools for dissecting the complex roles of PKD in health and disease. This compound offers a rapid and reversible means to probe the consequences of inhibiting PKD's catalytic activity, making it ideal for studying acute signaling events. Conversely, siRNA provides a method to specifically reduce the expression of individual PKD isoforms, allowing for the investigation of the long-term effects of protein loss.
References
Safety Operating Guide
Proper Disposal of 3-IN-PP1: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Pyrazolopyrimidine-Based Kinase Inhibitor
Hazard and Safety Overview
As a kinase inhibitor belonging to the pyrazolo[3,4-d]pyrimidine class, 3-IN-PP1 should be handled as a potentially hazardous substance.[1][2] Compounds in this family are often biologically active and may have toxicological properties that are not fully characterized. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, should be worn at all times when handling this compound. All manipulations should be performed in a certified chemical fume hood to prevent inhalation of any dust or aerosols.
The following table summarizes the potential hazards associated with pyrazolopyrimidine-based kinase inhibitors, based on available data for similar compounds.
| Hazard Category | Description | Primary Routes of Exposure |
| Acute Toxicity (Oral, Dermal, Inhalation) | While specific data for this compound is unavailable, similar compounds may be harmful if swallowed, inhaled, or absorbed through the skin. | Ingestion, Inhalation, Skin Contact |
| Skin Corrosion/Irritation | May cause skin irritation upon direct contact. | Skin Contact |
| Serious Eye Damage/Irritation | May cause serious eye irritation. | Eye Contact |
| Specific Target Organ Toxicity | The toxicological properties have not been fully investigated. As a kinase inhibitor, it is designed to be biologically active and may have off-target effects. | Ingestion, Inhalation, Skin Contact |
| Environmental Hazard | The environmental impact of this compound has not been determined. As a precaution, it should be considered potentially harmful to aquatic life and should not be released into the environment. | Improper disposal |
Step-by-Step Disposal Procedure
The proper disposal of this compound waste involves a multi-step process focused on containment, labeling, and transfer to a certified hazardous waste disposal service.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and personal protective equipment (PPE), must be treated as hazardous waste.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental chemical reactions.
-
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable for solid and liquid chemical waste.
-
For solid waste, such as contaminated gloves and paper towels, double-bag the materials before placing them in the designated solid waste container.
-
For liquid waste, use a dedicated liquid waste container. Do not mix with other solvent waste unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound (1-(tert-butyl)-3-(1H-indol-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)".
-
Indicate the primary hazards (e.g., "Potentially Toxic," "Irritant").
-
Include the date of waste accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area within the laboratory.
-
This area should be well-ventilated and away from sources of ignition or incompatible chemicals.
-
-
Disposal:
-
Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
